Mortatarin G
Description
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Properties
Molecular Formula |
C25H28O6 |
|---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
2-[3-[(2E)-3,7-dimethylocta-2,6-dienyl]-2,4-dihydroxyphenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C25H28O6/c1-14(2)5-4-6-15(3)7-8-17-19(27)10-9-18(25(17)30)22-13-21(29)24-20(28)11-16(26)12-23(24)31-22/h5,7,9-12,22,26-28,30H,4,6,8,13H2,1-3H3/b15-7+ |
InChI Key |
QNPMSYLDWCXEOI-VIZOYTHASA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CC1=C(C=CC(=C1O)C2CC(=O)C3=C(C=C(C=C3O2)O)O)O)/C)C |
Canonical SMILES |
CC(=CCCC(=CCC1=C(C=CC(=C1O)C2CC(=O)C3=C(C=C(C=C3O2)O)O)O)C)C |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Synthesis of Dragmacidin G: A Technical Guide for Scientific Professionals
While the precise biosynthetic pathway of the potent marine alkaloid Dragmacidin G remains an enigma within the scientific community, significant strides have been made in its chemical synthesis. This guide provides an in-depth overview of the first reported total synthesis of Dragmacidin G, offering valuable insights for researchers, scientists, and professionals engaged in drug development and natural product synthesis.
Dragmacidin G, a bis-indole alkaloid isolated from the marine sponge Spongosorites sp., has garnered considerable attention for its significant biological activities.[1] The intricate molecular architecture of Dragmacidin G, characterized by a pyrazine ring connecting two indole moieties and a unique guanidino-ethylthio side chain, presents a formidable challenge for synthetic chemists. This document details the successful synthetic strategy, focusing on the key reactions, experimental protocols, and quantitative outcomes.
The Synthetic Blueprint: A Convergent Approach
The inaugural total synthesis of Dragmacidin G, along with its analogue Dragmacidin H, was accomplished through a meticulously designed convergent strategy.[1][2][3] The core of this approach lies in the strategic construction of the bis-indole pyrazine skeleton via site-selective cross-coupling reactions and the subsequent introduction of the characteristic side chain.
A pivotal moment in this synthesis is the site-selective Stille coupling, a powerful cross-coupling reaction that enables the precise connection of the two indole units to the central pyrazine ring.[1] This is followed by a nucleophilic aromatic substitution to install the sulfur-containing side chain.
Quantitative Analysis of the Synthesis
The efficiency of a synthetic route is paramount for its practical application. The following table summarizes the yields for the key steps in the total synthesis of Dragmacidin G.
| Step No. | Reaction | Product | Yield (%) |
| 1 | Sandmeyer Reaction | 2-amino-5-bromo-3-iodopyrazine | 46 |
| 2 | Hydrolysis | 5-bromo-3-iodopyrazine-2-carboxylic acid | 93 |
| 3 | Site-selective Stille Coupling (first indole) | Mono-indolyl pyrazine intermediate | 61 |
| 4 | Site-selective Stille Coupling (second indole) | Bis-indolyl pyrazine core | 87 |
| 5 | Nucleophilic Aromatic Substitution | Thioether intermediate | Not specified |
| 6 | Deprotection and Guanidinylation | Dragmacidin G | Not specified |
Core Experimental Protocols
A successful synthesis relies on the precise execution of experimental procedures. Below are detailed methodologies for the critical reactions in the Dragmacidin G synthesis.
Site-Selective Stille Coupling
The construction of the bis-indolyl pyrazine core is achieved through a two-step, site-selective Stille coupling.
-
First Coupling: To a solution of the dihalogenated pyrazine derivative in a suitable solvent (e.g., toluene), the first indolylstannane derivative is added, followed by a palladium catalyst (e.g., Pd(PPh₃)₄) and a ligand (e.g., P(2-furyl)₃). The reaction mixture is heated under an inert atmosphere until completion.
-
Second Coupling: The resulting mono-indolyl pyrazine is then subjected to a second Stille coupling with a different indolylstannane under similar conditions to afford the symmetrical bis-indolyl pyrazine.
Nucleophilic Aromatic Substitution for Thioether Linkage
The introduction of the sulfur-containing side chain is accomplished via a nucleophilic aromatic substitution reaction.
-
The bis-indolyl pyrazine intermediate is treated with a protected aminothiol derivative in the presence of a suitable base (e.g., sodium hydride) in an aprotic polar solvent (e.g., DMF). The reaction is typically carried out at an elevated temperature to facilitate the displacement of a leaving group on the pyrazine ring.
Visualizing the Synthetic Pathway
To better illustrate the logical flow of the total synthesis of Dragmacidin G, the following diagrams outline the key transformations and strategic disconnections.
Caption: Retrosynthetic analysis of Dragmacidin G.
Caption: Forward synthesis workflow for Dragmacidin G.
Conclusion
The successful total synthesis of Dragmacidin G represents a significant achievement in natural product chemistry.[1][2][3] The strategies and methodologies detailed herein not only provide a viable route to access this complex molecule for further biological evaluation but also offer a valuable roadmap for the synthesis of other structurally related alkaloids. While the natural biosynthetic pathway awaits discovery, the chemical synthesis of Dragmacidin G stands as a testament to the power of modern synthetic organic chemistry.
References
Biological activity screening of Dragmacidin G
An in-depth technical guide on the biological activity screening of Dragmacidin G, prepared for researchers, scientists, and drug development professionals.
Introduction
Dragmacidins are a class of bis-indole alkaloids isolated from marine sponges of the genus Dragmacidon, Spongosorites, and Lipastrotethya. These natural products have garnered significant interest due to their complex chemical structures and diverse biological activities. Dragmacidin G, distinguished by a pyrazine ring linking the two indole moieties and a rare N-(2-mercaptoethyl)-guanidine side chain, has been noted for its broad-spectrum biological activity.[1] However, detailed quantitative data and mechanistic studies on Dragmacidin G are not extensively available in the public domain.
This technical guide summarizes the known biological activities of Dragmacidin G and, as a comprehensive case study, presents a detailed analysis of the closely related and more extensively studied analogue, Dragmacidin D. The methodologies, quantitative data, and mechanistic insights derived from Dragmacidin D research provide a valuable framework for guiding future investigations into Dragmacidin G.
Biological Activity Profile of Dragmacidin G
Dragmacidin G has been reported to exhibit a wide range of biological activities, indicating its potential as a lead compound for drug discovery. Its activities include:
-
Antibacterial Activity : Inhibition of methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.[1]
-
Antiprotozoal Activity : Inhibition of the malaria parasite Plasmodium falciparum.[1]
-
Anticancer Activity : Inhibition against a panel of pancreatic cancer cell lines.[1]
While these activities are significant, specific quantitative data, such as IC50 values from primary screenings, are not detailed in the available literature. The total synthesis of Dragmacidin G has been achieved, which opens avenues for producing sufficient quantities for detailed biological evaluation and the generation of analogues for structure-activity relationship (SAR) studies.[2]
In-Depth Screening of Dragmacidin D: An Analogue Case Study
Dragmacidin D has been the subject of more extensive biological screening, providing valuable quantitative data and mechanistic hypotheses. It serves as an excellent proxy for understanding the potential biological effects and experimental approaches applicable to Dragmacidin G.
Quantitative Bioactivity Data
The biological activities of Dragmacidin D have been quantified against various cell lines and enzymes. The data is summarized in the table below.
| Target/Assay | Cell Line / Enzyme | Readout | Value | Incubation Time | Reference |
| Anticancer Cytotoxicity | P388 (Murine Leukemia) | IC50 | 2.6 µM (1.4 µg/mL) | 72 h | [3][4][5] |
| A549 (Human Lung Adenocarcinoma) | IC50 | 8.3 µM (4.4 µg/mL) | 72 h | [3][4][5] | |
| TNBC Spheroid Apoptosis (Caspase 3/7) | MDA-MB-231 | IC50 | 8 ± 1 µM | 24 h | [3][6] |
| MDA-MB-468 | IC50 | 16 ± 0.6 µM | 24 h | [3][6] | |
| TNBC 2D Monolayer Cytotoxicity (MTT) | MDA-MB-231 & MDA-MB-468 | IC50 | >75 µM | 72 h | [3][4][6] |
| Enzyme Inhibition | Neuronal Nitric Oxide Synthase (bNOS) | IC50 | ~20 µM | Not specified | [3][4] |
| Protein Phosphatase 1 (PP1) | - | Modest Inhibition | Not specified | [3][7] | |
| Protein Phosphatase 2A (PP2A) | - | Modest Inhibition | Not specified | [3][7] | |
| Anti-inflammatory Activity | Mouse Ear Edema Model | % Red. | 89.6% at 50 µ g/ear | Not applicable | [3][4] |
A notable finding is the selective activity of Dragmacidin D against triple-negative breast cancer (TNBC) cells grown in 3D spheroid cultures, while showing minimal toxicity to the same cells in traditional 2D monolayer cultures.[3][6] This highlights the importance of using more physiologically relevant tumor models in screening campaigns.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of screening results. The following are protocols adapted from studies on Dragmacidin D.
-
Cell Seeding : Seed MDA-MB-231 or MDA-MB-468 cells in ultra-low attachment round-bottom 96-well plates to allow for the formation of a single spheroid per well.
-
Spheroid Formation : Incubate the plates overnight to allow for spheroid formation.
-
Compound Treatment : Treat the spheroids with Dragmacidin D at various concentrations (e.g., serial dilutions from 40 µg/mL). Include a solvent control (e.g., DMSO). Incubate for 24 hours.[4]
-
Staining : Add a staining solution containing a marker for apoptosis (e.g., a caspase-3/7 cleavage-activated fluorescent dye) and a viability stain. Incubate for 3 hours.[5]
-
Imaging : Image the spheroids using a high-content imaging system.
-
Data Analysis : Use multi-wavelength cell scoring software to quantify the fluorescent signal corresponding to caspase activation relative to the total number of cells (or spheroid size). Normalize the results to the solvent control and perform non-linear regression to determine the IC50 value.[4]
-
Cell Seeding : Seed TNBC cells in a standard flat-bottom 96-well plate and allow them to adhere overnight.
-
Compound Treatment : Replace the medium with fresh medium containing Dragmacidin D at various concentrations. Include a solvent control. Incubate for 72 hours.
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.
-
Solubilization : Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a detergent solution).
-
Absorbance Reading : Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the solvent control and determine the IC50 value.
-
Spheroid Formation : Form spheroids as described in Protocol 2.2.1.
-
Matrix Embedding : Embed the formed spheroids in a basement membrane matrix (e.g., Matrigel) supplemented with a growth factor (e.g., EGF) to stimulate invasion.
-
Compound Treatment : Add medium containing Dragmacidin D (e.g., at 0.5X IC50) or solvent control on top of the solidified matrix.
-
Incubation & Imaging : Incubate for a defined period (e.g., 24-72 hours) and capture images of the spheroids at different time points.
-
Data Analysis : Measure the total area of the spheroid and the area of invasion into the surrounding matrix. Compare the invasion area between treated and control groups to assess the anti-invasive effect.[3]
Visualization of Workflows and Pathways
The logical flow for screening compounds like Dragmacidin G or D involves a primary screen to identify activity, followed by secondary assays to quantify potency and elucidate the mechanism.
Studies using a reverse-phase protein array (RPPA) on TNBC spheroids treated with Dragmacidin D revealed significant changes in protein expression.[3][4] These changes suggest a potential mechanism of action involving the disruption of fundamental cellular processes.
The most significant changes included:
-
Upregulated Proteins : CD44 (cell surface glycoprotein) and Cox2 (cyclooxygenase-2).[5]
-
Downregulated Proteins : A profound decrease in histones.[3][4][6]
The differential protein expression led to the hypothesis that Dragmacidin D may act as a protein synthesis inhibitor or a ribonucleotide reductase inhibitor.[3][4][6] The diagram below illustrates this proposed mechanism.
Conclusion and Future Directions
Dragmacidin G is a promising natural product with documented antibacterial, antiprotozoal, and anticancer activities.[1] However, to advance it through the drug discovery pipeline, a systematic and quantitative biological evaluation is imperative. The detailed screening of its analogue, Dragmacidin D, provides a clear roadmap for these future studies.
Key future work on Dragmacidin G should include:
-
Systematic Screening : Perform dose-response studies against a wide panel of cancer cell lines (including pancreatic, as suggested by initial reports), bacterial strains, and protozoan parasites to establish definitive IC50/MIC values.
-
Advanced Cellular Models : Utilize 3D culture models, such as spheroids or organoids, which may reveal selective activities not observable in traditional 2D cultures, as was the case for Dragmacidin D.[3]
-
Mechanism of Action Studies : Employ techniques like transcriptomics (RNA-seq) and proteomics (e.g., RPPA or mass spectrometry) to identify the cellular pathways modulated by Dragmacidin G.
-
Structure-Activity Relationship (SAR) Studies : Leverage the total synthesis of Dragmacidin G to create a library of analogues. Screening these analogues will help identify the key structural motifs responsible for its biological activity and optimize its potency and selectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. Total Synthesis of Dragmacidins G and H - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Marine Natural Compound Dragmacidin D Selectively Induces Apoptosis in Triple-Negative Breast Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Marine Natural Compound Dragmacidin D Selectively Induces Apoptosis in Triple-Negative Breast Cancer Spheroids | MDPI [mdpi.com]
- 6. The Marine Natural Compound Dragmacidin D Selectively Induces Apoptosis in Triple-Negative Breast Cancer Spheroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
The Antibacterial Potential of Dragmacidin G: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dragmacidin G, a bis-indole alkaloid originally isolated from the marine sponge of the genus Spongosorites, has emerged as a compound of significant interest due to its broad spectrum of biological activities.[1] Among these, its antibacterial properties against clinically relevant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), warrant a detailed examination. This technical guide provides a comprehensive overview of the current knowledge regarding the antibacterial activity of Dragmacidin G, including quantitative data, experimental methodologies, and a discussion of its potential mechanism of action.
Data Presentation: Antibacterial Activity of Dragmacidin G
The antibacterial efficacy of Dragmacidin G has been quantified through the determination of its Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a bacterium. The available data is summarized in the table below.
| Bacterial Strain | Type | MIC (µM) | Reference |
| Staphylococcus aureus (NTCT8325) | MSSA | 1.56 | Yamazaki et al., 2024[2] |
| Staphylococcus aureus (CN02) | MRSA | 1.56 | Yamazaki et al., 2024[2] |
| Salmonella Typhimurium (efflux pump-deficient) | Gram-negative | Active (exact MIC not specified) | Yamazaki et al., 2024[2] |
| Mycobacterium tuberculosis | Acid-fast | Active (exact MIC not specified) | Wright et al. |
Experimental Protocols
The determination of the antibacterial activity of Dragmacidin G, specifically the Minimum Inhibitory Concentration (MIC) values, is primarily achieved through the broth microdilution method. This standard laboratory procedure allows for the quantitative assessment of a substance's antimicrobial potency.
Broth Microdilution Assay for MIC Determination
1. Preparation of Materials:
-
Test Compound: A stock solution of Dragmacidin G is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) and then serially diluted to obtain a range of concentrations to be tested.
-
Bacterial Culture: The target bacterial strains are grown in an appropriate broth medium (e.g., Mueller-Hinton Broth for S. aureus and S. Typhimurium, Middlebrook 7H9 broth for M. tuberculosis) to a specific cell density, typically corresponding to a 0.5 McFarland turbidity standard.
-
96-Well Microtiter Plates: Sterile 96-well plates are used to perform the assay.
2. Assay Procedure:
-
Serial Dilution: The Dragmacidin G stock solution is serially diluted in the appropriate broth medium directly within the wells of the 96-well plate to achieve a gradient of concentrations.
-
Inoculation: Each well is inoculated with a standardized suspension of the test bacterium.
-
Controls:
-
Positive Control: Wells containing the bacterial suspension in broth without the test compound to ensure bacterial growth.
-
Negative Control: Wells containing only the sterile broth to check for contamination.
-
Solvent Control: Wells containing the highest concentration of the solvent used to dissolve the test compound to ensure it does not inhibit bacterial growth.
-
-
Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for S. aureus and S. Typhimurium; longer for M. tuberculosis).
3. Determination of MIC:
-
Following incubation, the plates are visually inspected for bacterial growth (indicated by turbidity).
-
The MIC is recorded as the lowest concentration of Dragmacidin G at which no visible growth of the bacteria is observed.
Mandatory Visualization
Caption: Workflow for MIC determination using the broth microdilution method.
Proposed Mechanism of Action and Signaling Pathways
The precise molecular mechanism by which Dragmacidin G exerts its antibacterial effect has not yet been fully elucidated. However, based on its chemical structure and the known activities of related compounds, a few hypotheses can be proposed.
The presence of a guanidine moiety in Dragmacidin G is a significant structural feature. Guanidinium-containing compounds are known to interact with and disrupt bacterial cell membranes. This interaction is often driven by the positive charge of the guanidinium group, which facilitates binding to the negatively charged components of bacterial membranes, such as phospholipids and teichoic acids. This binding can lead to membrane depolarization, increased permeability, and ultimately, cell death.
Furthermore, studies on synthetic analogs of Dragmacidin G have highlighted the importance of the bromine atoms on the indole rings for its antibacterial activity. This suggests that these halogen atoms may play a crucial role in the molecule's interaction with its target or in its ability to permeate the bacterial cell envelope.
While a specific signaling pathway affected by Dragmacidin G in bacteria has not been identified, disruption of the cell membrane integrity would inevitably impact numerous downstream signaling cascades that are dependent on a stable membrane potential and ion gradients.
Caption: A proposed mechanism for the antibacterial action of Dragmacidin G.
Conclusion and Future Directions
Dragmacidin G demonstrates promising antibacterial activity against Gram-positive bacteria, including resistant strains like MRSA. Its complex chemical structure, featuring a bis-indole core and a unique guanidine side chain, presents a compelling scaffold for the development of new antibacterial agents.
Future research should focus on several key areas:
-
Elucidation of the Mechanism of Action: Detailed studies are required to identify the specific molecular target(s) of Dragmacidin G and to confirm the role of membrane disruption in its antibacterial effect.
-
Expanded Spectrum of Activity: A comprehensive evaluation of Dragmacidin G's activity against a broader panel of pathogenic bacteria, including more Gram-negative species and other clinically important pathogens, is needed.
-
Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of additional analogs of Dragmacidin G will provide valuable insights into the structural features required for potent antibacterial activity and can guide the design of more effective and selective compounds.
-
In Vivo Efficacy and Toxicity: Preclinical studies in animal models of infection are necessary to assess the in vivo efficacy, pharmacokinetics, and safety profile of Dragmacidin G.
A deeper understanding of the antibacterial properties of Dragmacidin G will be instrumental in harnessing its potential for the development of novel therapeutics to combat the growing threat of antibiotic resistance.
References
Spectroscopic and Mechanistic Insights into the Marine Alkaloid Dragmacidin G
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for the marine natural product Dragmacidin G, a bis-indole alkaloid with significant biological activity. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in natural product chemistry, medicinal chemistry, and drug development. This document details the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for Dragmacidin G, outlines the experimental protocols for data acquisition, and presents a putative signaling pathway based on the known activity of related compounds.
Spectroscopic Data
The structural elucidation of Dragmacidin G has been accomplished through extensive spectroscopic analysis. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
¹H and ¹³C NMR Spectroscopic Data
The ¹H and ¹³C NMR data for Dragmacidin G were assigned based on 1D and 2D NMR experiments, including COSY, HSQC, and HMBC. The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).
Table 1: ¹H NMR Data for Dragmacidin G (CD₃OD, 500 MHz)
| Position | δ (ppm) | Multiplicity | J (Hz) |
| H-2 | 8.08 | s | |
| H-4 | 7.62 | d | 8.5 |
| H-5 | 7.20 | dd | 8.5, 2.0 |
| H-7 | 8.01 | d | 2.0 |
| H-1' | 11.21 | brs | |
| H-2' | 8.60 | s | |
| H-4' | 7.63 | d | 8.5 |
| H-5' | 7.22 | dd | 8.5, 2.0 |
| H-7' | 8.24 | d | 2.0 |
| H-10' | 3.63 | t | 6.5 |
| H-11' | 3.01 | t | 6.5 |
Table 2: ¹³C NMR Data for Dragmacidin G (CD₃OD, 125 MHz)
| Position | δ (ppm) | Type |
| C-2 | 125.4 | CH |
| C-3 | 114.5 | C |
| C-3a | 129.8 | C |
| C-4 | 121.2 | CH |
| C-5 | 123.1 | CH |
| C-6 | 114.9 | C |
| C-7 | 114.3 | CH |
| C-7a | 138.4 | C |
| C-2' | 144.1 | CH |
| C-3' | 128.9 | C |
| C-5' | 141.8 | C |
| C-6' | 149.2 | C |
| C-2'' | 125.8 | CH |
| C-3'' | 114.2 | C |
| C-3a'' | 130.0 | C |
| C-4'' | 121.4 | CH |
| C-5'' | 123.3 | CH |
| C-6'' | 115.1 | C |
| C-7'' | 114.6 | CH |
| C-7a'' | 138.6 | C |
| C-10' | 42.1 | CH₂ |
| C-11' | 32.5 | CH₂ |
| C-13' | 158.2 | C |
High-Resolution Mass Spectrometry (HRMS) Data
HRMS analysis was crucial for determining the elemental composition and confirming the molecular weight of Dragmacidin G.
Table 3: HRMS Data for Dragmacidin G
| Ion | Calculated m/z | Found m/z |
| [M+H]⁺ | 618.0264 | 618.0266 |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited for the characterization of Dragmacidin G.
NMR Spectroscopy
¹H NMR, ¹³C NMR, and 2D NMR spectra were recorded on a JEOL JNM-ECA500 spectrometer operating at 500 MHz for ¹H and 125 MHz for ¹³C. The sample was dissolved in deuterated methanol (CD₃OD). Chemical shifts were referenced to the residual solvent signals (CD₃OD: δH 3.31, δC 49.0). Standard pulse sequences were utilized for COSY, HSQC, and HMBC experiments to establish proton-proton and proton-carbon correlations.
Mass Spectrometry
High-resolution mass spectra were obtained using a Thermo Fisher Scientific Exactive Plus Orbitrap mass spectrometer with an electrospray ionization (ESI) source in positive ion mode. The sample was dissolved in methanol and introduced into the mass spectrometer via direct infusion. The instrument was calibrated using a standard calibration mixture to ensure high mass accuracy.
Biological Activity and Signaling Pathway
Dragmacidin G has demonstrated a broad spectrum of biological activities, including potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis, as well as cytotoxicity against various cancer cell lines. While the specific signaling pathways affected by Dragmacidin G are still under investigation, the mechanisms of action for related dragmacidin alkaloids, such as Dragmacidin I and J, have been elucidated. These compounds are known to induce mitotic arrest at the metaphase by inhibiting protein phosphatase 1 (PP1) and/or PP2A. This inhibition leads to the hyperphosphorylation of key cell cycle regulatory proteins, ultimately resulting in apoptosis.
Based on this understanding, a putative signaling pathway for Dragmacidin G is proposed below, illustrating the inhibition of protein phosphatases and the downstream consequences on cell cycle progression.
Caption: Putative signaling pathway of Dragmacidin G.
Conclusion
This technical guide provides a consolidated resource of the key spectroscopic data for Dragmacidin G, essential for its identification, synthesis, and further development as a potential therapeutic agent. The detailed NMR and MS data, coupled with the experimental protocols, offer a solid foundation for researchers in the field. The proposed signaling pathway, based on the activity of related compounds, provides a framework for future mechanistic studies to fully elucidate the mode of action of this potent marine alkaloid.
Dragmacidin G: A Comprehensive Technical Review for Drug Discovery Professionals
A Deep Dive into the Bioactive Bis-Indole Alkaloid
Dragmacidin G, a marine-derived bis-indole alkaloid, has emerged as a compound of significant interest within the scientific community due to its broad spectrum of biological activities. Isolated from deep-water sponges of the genus Spongosorites and Lipastrotheya, this complex natural product presents a unique chemical architecture, featuring a pyrazine ring linking two indole moieties and a rare N-(2-mercaptoethyl)-guanidine side chain.[1][2] This technical guide provides an in-depth review of the existing literature on Dragmacidin G, focusing on its biological activities, quantitative data, and experimental methodologies, tailored for researchers, scientists, and drug development professionals.
Biological Activity and Quantitative Data
Dragmacidin G has demonstrated potent activity against a range of targets, including bacteria, parasites, and cancer cell lines.[1][3] The following tables summarize the key quantitative data reported in the literature.
| Table 1: Antibacterial Activity of Dragmacidin G | |
| Organism | Minimum Inhibitory Concentration (MIC) |
| Staphylococcus aureus | 0.62 µg/mL (1 µM)[2] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 0.62 µg/mL (1 µM)[2] |
| Mycobacterium tuberculosis CDC1551 | 21.0 µM[2] |
| Table 2: Cytotoxicity of Dragmacidin G | |
| Cell Line | IC50 / Cytotoxicity |
| J744 Macrophage Cells | 125 µM[2] |
| Pancreatic Cancer Cell Lines | Activity reported, but quantitative data not specified in the provided search results.[1][3] |
| Table 3: Antimalarial Activity of Dragmacidin G | |
| Organism | Activity |
| Plasmodium falciparum | Inhibition reported, but quantitative data not specified in the provided search results.[1][3] |
Key Experimental Methodologies
A critical aspect of evaluating the potential of a novel compound is understanding the experimental protocols used to determine its activity. The following section details the methodologies for the key assays cited in the literature for Dragmacidin G.
Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Activity
The antibacterial activity of Dragmacidin G against S. aureus and MRSA was determined using a standard microbroth dilution method. For M. tuberculosis, a luciferase-based reporter assay was employed.
Protocol:
-
Preparation of Dragmacidin G: A stock solution of Dragmacidin G is prepared and serially diluted in appropriate growth medium in a 96-well microplate.
-
Bacterial Inoculum: Bacterial strains (S. aureus, MRSA, or M. tuberculosis carrying a luciferase reporter plasmid) are cultured to a specific optical density and then diluted to the final inoculum concentration.
-
Inoculation: The bacterial suspension is added to each well of the microplate containing the serially diluted compound.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for a specified period).
-
MIC Determination: For S. aureus and MRSA, the MIC is determined as the lowest concentration of Dragmacidin G that completely inhibits visible bacterial growth. For M. tuberculosis, the MIC is determined by measuring the reduction in luminescence compared to untreated controls.[2]
Cytotoxicity Assay
The cytotoxicity of Dragmacidin G against the J744 macrophage cell line was assessed to determine its selectivity index.
Protocol:
-
Cell Seeding: J744 macrophage cells are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of Dragmacidin G.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
Viability Assessment: Cell viability is measured using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.
-
IC50 Calculation: The concentration of Dragmacidin G that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.[2]
Mechanism of Action and Signaling Pathways
While the precise mechanism of action for Dragmacidin G is not fully elucidated in the provided search results, its structural similarity to other bis-indole alkaloids, such as the topsentins and hamacanthins, suggests potential mechanisms. These related compounds have been reported to target bacterial pyruvate kinase.[2] However, data on Dragmacidin G's activity against this enzyme is not yet available.[2] The unique N-(2-mercaptoethyl)guanidine side chain and the pyrazine linking group may confer novel mechanisms of action that warrant further investigation.[2]
The provided literature does not contain specific signaling pathway diagrams related to the mechanism of action of Dragmacidin G. Further research is required to delineate the molecular pathways through which this compound exerts its diverse biological effects.
Synthesis of Dragmacidin G
The total synthesis of Dragmacidin G has been successfully achieved, which is a crucial step for further drug development and structure-activity relationship (SAR) studies.[4][5][6] The synthetic route involved key steps such as nucleophilic aromatic substitution and site-selective cross-coupling reactions.[4][5][6] This achievement opens the door for the creation of synthetic analogues to optimize its biological activity and pharmacokinetic properties.
Future Directions
Dragmacidin G represents a promising lead compound for the development of new therapeutics. Future research should focus on:
-
Elucidating the Mechanism of Action: In-depth studies are needed to identify the specific molecular targets and signaling pathways affected by Dragmacidin G.
-
Comprehensive Pharmacokinetic and Pharmacodynamic Studies: In vivo studies are necessary to evaluate its absorption, distribution, metabolism, excretion, and toxicity profiles.
-
Structure-Activity Relationship (SAR) Studies: The total synthesis of Dragmacidin G enables the generation of a library of analogues to explore the SAR and optimize its potency, selectivity, and drug-like properties.
-
Clinical Evaluation: Given its potent and broad-spectrum activity, further preclinical and eventually clinical studies are warranted to assess its therapeutic potential in treating bacterial infections, malaria, and cancer.
References
- 1. labourdiscovery.ilo.org [labourdiscovery.ilo.org]
- 2. mdpi.com [mdpi.com]
- 3. Dragmacidin G, a Bioactive Bis-Indole Alkaloid from a Deep-Water Sponge of the Genus Spongosorites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Total Synthesis of Dragmacidins G and H - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Methodological & Application
Total Synthesis of the Marine Alkaloid Dragmacidin G: A Detailed Protocol for Researchers
Application Note: The following protocol outlines the first total synthesis of Dragmacidin G, a bis-indole marine alkaloid with notable antibacterial and antitumor properties. This document provides detailed experimental procedures, quantitative data, and a visual representation of the synthetic workflow, intended for researchers in organic synthesis, medicinal chemistry, and drug development.
Introduction
Dragmacidin G is a marine natural product isolated from the sponge Spongosorites sp.[1][2]. Structurally, it features a unique bis-indole scaffold connected by a pyrazine ring with a sulfide linkage, a feature not observed in other dragmacidin family members[1][2]. Dragmacidin G has demonstrated a range of biological activities, including antibacterial effects against methicillin-resistant Staphylococcus aureus (MRSA) and activity against various pancreatic cancer cell lines. The total synthesis detailed herein, first achieved by Yamazaki et al. in 2024, provides a crucial route for accessing this complex molecule for further biological evaluation and the development of novel therapeutic agents[1][3]. The synthetic strategy relies on key transformations, including a nucleophilic aromatic substitution (SNAr) and site-selective cross-coupling reactions to construct the core structure[1][3][4].
Data Presentation
Table 1: Yields of Key Synthetic Intermediates
| Step | Intermediate | Reaction | Yield (%) |
| 1 | 12 | SNAr reaction of 7 and 16 | 95 |
| 2 | 11 | Site-selective Stille coupling of 12 with 9 | 61 |
| 3 | 10 | Stille coupling of 11 with 17 | 87 |
| 4 | Dragmacidin G | Deprotection and guanidinylation of 10 | Not specified in abstract |
Table 2: Antibacterial Activity of Synthetic Dragmacidin G
| Bacterial Strain | Relevant Properties | Dragmacidin G MIC (µM) |
| S. aureus NCTC8325 | Methicillin-Susceptible S. aureus (MSSA) | 1.56 |
| S. aureus CN02 | Methicillin-Resistant S. aureus (MRSA) | 1.56 |
| S. Typhimurium χ3306 | Wild Type | >100 |
| S. Typhimurium CS10365 | ΔAcrB (efflux pump-deficient) | 50 |
Experimental Protocols
The following protocols are based on the total synthesis reported by Yamazaki et al. (2024).
Synthesis of Intermediate 12 via SNAr Reaction
-
Reaction Setup: To a solution of compound 7 in a suitable aprotic solvent (e.g., DMF or DMSO), add compound 16 and a non-nucleophilic base (e.g., Cs2CO3 or K2CO3).
-
Reaction Conditions: Stir the mixture at room temperature or gentle heating (e.g., 50 °C) until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford intermediate 12 .
Synthesis of Intermediate 11 via Site-Selective Stille Coupling
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve intermediate 12 in an appropriate solvent (e.g., toluene or dioxane).
-
Reagent Addition: Add indolylstannane 9 (1.1 equivalents), a palladium catalyst (e.g., Pd(PPh3)4 or Pd2(dba)3 with a phosphine ligand like P(2-furyl)3, 20 mol %), and any necessary additives.
-
Reaction Conditions: Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.
-
Work-up and Purification: After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with an organic solvent. Concentrate the filtrate and purify the residue by flash column chromatography to yield intermediate 11 .
Synthesis of Intermediate 10 via Second Stille Coupling
-
Reaction Setup: Following a similar procedure to the synthesis of 11 , dissolve intermediate 11 in a suitable degassed solvent.
-
Reagent Addition: Add the second indolylstannane derivative 17 and the palladium catalyst system under an inert atmosphere.
-
Reaction Conditions: Heat the mixture with stirring until the reaction is complete.
-
Work-up and Purification: Perform an aqueous work-up, extract the product, and purify by column chromatography to obtain the fully assembled core structure 10 .
Final Synthesis of Dragmacidin G
-
Deprotection: Remove the protecting groups from intermediate 10 . The specific conditions will depend on the nature of the protecting groups used (e.g., acid or base-labile groups).
-
Guanidinylation: Introduce the guanidinoethylthio side chain. This can be achieved by reacting the deprotected intermediate with a suitable guanidinylating reagent.
-
Final Purification: Purify the final product, Dragmacidin G, using high-performance liquid chromatography (HPLC) to ensure high purity.
Visualizations
Synthetic Workflow for Dragmacidin G
Caption: A workflow diagram illustrating the key steps in the total synthesis of Dragmacidin G.
Hypothesized Signaling Pathway Inhibition
While the precise signaling pathway of Dragmacidin G is under investigation, related compounds in the dragmacidin family have been shown to inhibit protein phosphatases. The antitumor activity of Dragmacidin G may involve the inhibition of key cellular signaling pathways that regulate cell growth and proliferation.
Caption: A hypothesized signaling pathway potentially inhibited by Dragmacidin G.
References
Application Notes and Protocols for the Extraction and Purification of Dragmacidin G
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dragmacidin G is a bis-indole alkaloid first isolated from a deep-water marine sponge of the genus Spongosorites.[1][2] It has demonstrated a broad spectrum of biological activities, including potent antibacterial effects against methicillin-resistant Staphylococcus aureus (MRSA) and activity against pancreatic cancer cell lines.[1][3] Structurally, Dragmacidin G is unique, featuring a pyrazine ring linking two indole moieties and a rare N-(2-mercaptoethyl)-guanidine side chain.[1][2] These promising biological activities make Dragmacidin G a person of interest for further research and drug development.
These application notes provide a detailed overview of the known methods for the extraction and purification of Dragmacidin G from its natural source.
Data Presentation
Table 1: Summary of Extraction Data for Dragmacidin G from Spongosorites sp.
| Parameter | Value | Reference |
| Starting Material | 255 g (wet weight) of frozen Spongosorites sp. sponge | [1] |
| Extraction Solvent | Ethanol (total 2.5 L) | [1] |
| Extraction Method | Exhaustive maceration (5 times) | [1] |
| Crude Extract Yield | 15.9 g (dark orange oil) | [1] |
Table 2: Generalized Purification Scheme for Dragmacidin G
| Purification Step | Stationary Phase | Mobile Phase/Eluent | Fraction Collected |
| Vacuum Liquid Chromatography (VLC) | Not specified | Gradient elution | Not specified |
| Reversed-Phase Chromatography | C18 silica gel | Acetonitrile/Water, followed by Acetonitrile/Water with 0.1% Trifluoroacetic Acid (TFA) | Dark red band containing Dragmacidin G |
Experimental Protocols
Protocol 1: Extraction of Dragmacidin G from Spongosorites sp.
This protocol is adapted from the method described by Wright et al.[1]
1. Materials and Equipment:
- Frozen sponge material (Spongosorites sp.)
- Ethanol (ACS grade or higher)
- Waring blender
- Filter paper and funnel
- Rotary evaporator
- n-Butanol
- Water (deionized)
- Separatory funnel
2. Procedure:
- Immediately after collection, freeze the sponge specimen at -20°C.
- Combine 255 g of the frozen sponge material with ethanol in a Waring blender.
- Macerate the sponge tissue exhaustively.
- Filter the mixture to separate the tissue from the ethanol extract.
- Repeat the extraction of the sponge tissue with fresh ethanol four more times, for a total of five extractions, using a total of 2.5 L of ethanol.
- Combine all ethanol extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a dark orange oil.
- Partition the resulting residue between n-butanol and water to separate compounds based on polarity. Dragmacidin G will preferentially partition into the n-butanol layer.
- Separate the n-butanol layer and concentrate it under reduced pressure to yield the crude extract enriched with Dragmacidin G.
Protocol 2: Purification of Dragmacidin G
This protocol is a generalized procedure based on the chromatographic methods mentioned by Wright et al.[1]
1. Materials and Equipment:
- Crude extract containing Dragmacidin G
- Silica gel for vacuum liquid chromatography (VLC)
- C18 reversed-phase silica gel for column chromatography
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Trifluoroacetic Acid (TFA)
- Chromatography columns
- Fraction collector
- Thin-layer chromatography (TLC) plates and developing chamber
- UV lamp for visualization
2. Procedure:
Step 2.1: Vacuum Liquid Chromatography (VLC)
- Prepare a VLC column with silica gel.
- Dissolve the crude extract in a minimal amount of a suitable solvent and apply it to the top of the VLC column.
- Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity.
- Collect fractions and monitor the separation using TLC.
- Combine fractions containing the compound of interest based on TLC analysis.
Step 2.2: Reversed-Phase Chromatography
- Pack a chromatography column with C18 reversed-phase silica gel.
- Equilibrate the column with a mixture of acetonitrile and water.
- Dissolve the enriched fraction from the VLC step in the equilibration solvent and load it onto the column.
- Begin elution with a mixture of acetonitrile and water. Dragmacidin G is retained on the C18 packing under these conditions.
- To elute Dragmacidin G, switch the eluent to a mixture of acetonitrile and water containing 0.1% TFA.
- Dragmacidin G will elute as a distinct dark red band.
- Collect the colored fraction.
- Analyze the purity of the collected fraction using High-Performance Liquid Chromatography (HPLC).
Visualizations
Experimental Workflow
References
Application Notes and Protocols for the Quantification of Dragmacidin G
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dragmacidin G is a bis-indole alkaloid first isolated from deep-water marine sponges of the genus Spongosorites and Lipastrotethya.[1][2][3] This marine natural product has demonstrated a wide range of biological activities, including inhibitory action against methicillin-resistant Staphylococcus aureus (MRSA), Mycobacterium tuberculosis, and various cancer cell lines.[1][2][3] As research into the therapeutic potential of Dragmacidin G continues, the need for robust and reliable analytical methods for its quantification in various matrices becomes increasingly critical.
These application notes provide detailed protocols for the proposed quantitative analysis of Dragmacidin G using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem-Mass Spectrometry (LC-MS/MS). The methodologies outlined herein are based on established analytical principles for similar marine alkaloids and serve as a comprehensive guide for researchers in natural product chemistry, pharmacology, and drug development.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This section details a proposed Reverse-Phase HPLC (RP-HPLC) method for the quantification of Dragmacidin G. The protocol is adapted from methodologies used for the analysis of related Dragmacidin compounds and other bis-indole alkaloids.
Proposed HPLC Method Parameters
A summary of the proposed HPLC method parameters is presented in Table 1.
| Parameter | Proposed Value |
| Instrumentation | HPLC system with a UV/Vis Detector |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient Elution | 10% to 90% B over 20 minutes, then hold at 90% B for 5 minutes, followed by re-equilibration to 10% B for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 280 nm (or determined by UV scan of Dragmacidin G standard) |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
Caption: Table 1: Proposed HPLC Method Parameters for Dragmacidin G Quantification.
Experimental Protocol: HPLC Quantification
1.2.1. Reagent and Standard Preparation
-
Mobile Phase Preparation:
-
Prepare Mobile Phase A by adding 1 mL of TFA to 999 mL of HPLC-grade water.
-
Prepare Mobile Phase B by adding 1 mL of TFA to 999 mL of HPLC-grade acetonitrile.
-
Degas both mobile phases prior to use.
-
-
Standard Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of purified Dragmacidin G standard.
-
Dissolve in 10 mL of methanol or a suitable solvent in a volumetric flask.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serial dilution of the stock solution with the initial mobile phase composition (e.g., 90% A: 10% B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
1.2.2. Sample Preparation (from Marine Sponge)
-
Extraction:
-
Homogenize 10 g of lyophilized sponge tissue.
-
Extract with 100 mL of methanol at room temperature with shaking for 24 hours.
-
Filter the extract and concentrate under reduced pressure.
-
-
Solid-Phase Extraction (SPE) Clean-up:
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the crude extract onto the cartridge.
-
Wash with water to remove polar impurities.
-
Elute Dragmacidin G with a mixture of acetonitrile and water containing 0.1% TFA.
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase for HPLC analysis.
-
1.2.3. HPLC Analysis Workflow
Caption: A streamlined workflow for the quantification of Dragmacidin G using HPLC.
Proposed Method Validation Parameters
The proposed HPLC method should be validated according to ICH guidelines. Key validation parameters are summarized in Table 2.
| Parameter | Acceptance Criteria |
| Linearity (R²) | ≥ 0.995 |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |
| Accuracy (% Recovery) | 80-120% |
| Precision (% RSD) | Intra-day: ≤ 2%; Inter-day: ≤ 5% |
| Specificity | No interfering peaks at the retention time of Dragmacidin G |
Caption: Table 2: Proposed Validation Parameters for the HPLC Method.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For higher sensitivity and selectivity, particularly in complex biological matrices, an LC-MS/MS method is recommended. This section outlines a proposed protocol for the quantification of Dragmacidin G using this technique.
Proposed LC-MS/MS Method Parameters
A summary of the proposed LC-MS/MS method parameters is presented in Table 3.
| Parameter | Proposed Value |
| LC System | UPLC or HPLC system |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | A suitable gradient to ensure separation from matrix components. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40 °C |
| MRM Transitions | To be determined by infusion of Dragmacidin G standard (Precursor ion [M+H]⁺ → Product ions) |
| Internal Standard | A structurally similar compound, if available (e.g., a stable isotope-labeled Dragmacidin G) |
Caption: Table 3: Proposed LC-MS/MS Method Parameters for Dragmacidin G Quantification.
Experimental Protocol: LC-MS/MS Quantification
2.2.1. Reagent and Standard Preparation
-
Mobile Phase Preparation:
-
Prepare Mobile Phase A by adding 1 mL of formic acid to 999 mL of LC-MS grade water.
-
Prepare Mobile Phase B by adding 1 mL of formic acid to 999 mL of LC-MS grade acetonitrile.
-
Filter and degas both mobile phases.
-
-
Standard and Internal Standard Solutions:
-
Prepare stock and working standard solutions of Dragmacidin G as described for the HPLC method, using LC-MS grade solvents.
-
Prepare a stock solution of the internal standard (IS) and a working solution at a fixed concentration.
-
2.2.2. Sample Preparation (from Biological Matrix, e.g., Plasma)
-
Protein Precipitation:
-
To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4 °C.
-
-
Supernatant Collection:
-
Transfer the supernatant to a clean tube.
-
Evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
2.2.3. LC-MS/MS Analysis Workflow
Caption: A general workflow for the quantification of Dragmacidin G in biological matrices using LC-MS/MS.
Proposed Bioanalytical Method Validation Parameters
The proposed LC-MS/MS method should be validated according to regulatory guidelines (e.g., FDA or EMA). Key parameters are summarized in Table 4.
| Parameter | Acceptance Criteria |
| Linearity (R²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | Analyte response is at least 5 times the blank response. Accuracy within ±20% and precision ≤ 20% RSD. |
| Accuracy (% Bias) | Within ±15% of the nominal concentration (±20% at LLOQ) |
| Precision (% RSD) | Intra- and Inter-assay precision ≤ 15% (≤ 20% at LLOQ) |
| Matrix Effect | To be evaluated to ensure it does not compromise accuracy and precision. |
| Stability | Analyte stability to be demonstrated under various storage and processing conditions. |
Caption: Table 4: Proposed Validation Parameters for the Bioanalytical LC-MS/MS Method.
Signaling Pathways and Logical Relationships
While the primary focus of these notes is on analytical quantification, understanding the broader context of Dragmacidin G's biological activity is important for drug development. Dragmacidin G has been shown to induce apoptosis in cancer cells. The general apoptotic signaling pathway is depicted below.
References
Application Notes and Protocols for the LC-MS/MS Analysis of Dragmacidin G
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dragmacidin G is a complex bis-indole alkaloid first isolated from deep-water marine sponges of the genus Spongosorites.[1] This marine natural product has garnered significant interest within the scientific community due to its potent and diverse biological activities. Dragmacidin G has demonstrated a broad spectrum of activity, including the inhibition of methicillin-resistant Staphylococcus aureus (MRSA), Mycobacterium tuberculosis, Plasmodium falciparum, and various pancreatic cancer cell lines.[1] The unique chemical structure of Dragmacidin G, featuring two indole rings linked by a pyrazine core and a rare N-(2-mercaptoethyl)-guanidine side chain, presents analytical challenges and necessitates robust and sensitive methods for its detection and quantification.[1]
This document provides a detailed application note and a comprehensive set of protocols for the analysis of Dragmacidin G using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This technique offers the high sensitivity and selectivity required for the quantification of Dragmacidin G in complex matrices such as crude sponge extracts, biological fluids, or in vitro assay systems.
Application
The described LC-MS/MS method is suitable for:
-
Natural Product Discovery: Screening and identification of Dragmacidin G in crude extracts of marine organisms.
-
Pharmacokinetic Studies: Quantifying Dragmacidin G concentrations in plasma, serum, or tissue samples to understand its absorption, distribution, metabolism, and excretion (ADME) properties.
-
In Vitro Bioassays: Measuring the concentration of Dragmacidin G in cell culture media or enzymatic assays to determine its potency and efficacy.
-
Quality Control: Ensuring the purity and concentration of Dragmacidin G in synthetic batches or formulated products.
Experimental Protocols
The following protocols are provided as a guideline and may require optimization based on the specific instrumentation and sample matrix.
Sample Preparation
Proper sample preparation is crucial to remove interferences and enrich the analyte of interest.
For Marine Sponge Extracts:
-
Extraction: Homogenize 1 g of lyophilized sponge tissue with 10 mL of methanol or a mixture of dichloromethane and methanol (1:1 v/v).
-
Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes to pellet the solid debris.
-
Filtration: Carefully collect the supernatant and filter it through a 0.22 µm PTFE syringe filter.
-
Evaporation: Evaporate the solvent to dryness under a stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried extract in 1 mL of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
For Biological Matrices (Plasma, Serum):
-
Protein Precipitation: To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.
-
Vortexing: Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Supernatant Collection: Transfer the clear supernatant to a new tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under nitrogen and reconstitute in 100 µL of the initial mobile phase.
Liquid Chromatography (LC)
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.7 µm particle size) is recommended for the separation of bis-indole alkaloids.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A gradient elution is necessary to achieve good separation from matrix components. A typical gradient is provided in the table below.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
Mass Spectrometry (MS/MS)
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is suitable for the analysis of nitrogen-containing alkaloids like Dragmacidin G.
-
Detection Mode: Multiple Reaction Monitoring (MRM) should be used for selective and sensitive quantification.
-
Key Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 350 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 600 L/hr
-
Data Presentation
Chromatographic and Mass Spectrometric Parameters
| Parameter | Value |
| LC Column | C18 Reversed-Phase (2.1 x 100 mm, 2.7 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
LC Gradient Program
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 1.0 | 5 |
| 10.0 | 95 |
| 12.0 | 95 |
| 12.1 | 5 |
| 15.0 | 5 |
Predicted MRM Transitions for Dragmacidin G
The exact molecular weight of Dragmacidin G is required to predict the precursor ion ([M+H]⁺). Based on its known structure, the molecular formula is C₂₆H₂₅BrN₈S. The monoisotopic mass is approximately 576.11 g/mol . The precursor ion would be [M+H]⁺ at m/z 577.1. Product ions would arise from the fragmentation of the parent molecule. Based on the fragmentation patterns of similar indole alkaloids, potential product ions can be predicted.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) (Hypothetical) |
| Dragmacidin G | 577.1 | Predicted based on fragmentation of indole and pyrazine moieties | Predicted based on loss of side chain | 20 - 40 |
Note: The specific m/z values for product ions and the optimal collision energies need to be determined experimentally by infusing a pure standard of Dragmacidin G into the mass spectrometer.
Visualizations
Experimental Workflow
Caption: Workflow for the LC-MS/MS analysis of Dragmacidin G.
Hypothesized Signaling Pathway Inhibition by Dragmacidin G
Based on its observed biological activities against cancer cells and pathogens, Dragmacidin G likely interferes with fundamental cellular processes. While the precise molecular targets are still under investigation, a plausible hypothesis is the inhibition of key signaling pathways involved in cell proliferation and survival.
Caption: Hypothesized mechanism of Dragmacidin G's bioactivity.
References
Dragmacidin G as a Lead Compound for Anticancer Therapy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dragmacidin G is a marine alkaloid belonging to the bis-indole alkaloid family, a class of natural products known for their diverse and potent biological activities. While research into the anticancer potential of Dragmacidin G is in its nascent stages following its recent total synthesis, its structural analog, Dragmacidin D, has demonstrated significant promise as an anticancer agent. This document provides a summary of the available data on related Dragmacidin compounds, with a focus on Dragmacidin D, to serve as a guide for investigating Dragmacidin G as a potential lead compound in anticancer therapy. The protocols detailed below are established methods for evaluating the anticancer efficacy of novel compounds.
Data Presentation
The cytotoxic activity of Dragmacidin D has been evaluated against several cancer cell lines. While specific data for Dragmacidin G is not yet available, the following table summarizes the IC50 values for Dragmacidin D to provide a comparative baseline for future studies on Dragmacidin G.
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| MDA-MB-231 (spheroids) | Triple-Negative Breast Cancer | 8 ± 1 | Caspase 3/7 Cleavage | [1] |
| MDA-MB-468 (spheroids) | Triple-Negative Breast Cancer | 16 ± 0.6 | Caspase 3/7 Cleavage | [1] |
| P388 | Murine Leukemia | 2.6 | Not Specified | [2] |
| A549 | Human Lung Adenocarcinoma | 8.3 | Not Specified | [2] |
| MDA-MB-231 (2D culture) | Triple-Negative Breast Cancer | >75 | MTT Assay | [1] |
| MDA-MB-468 (2D culture) | Triple-Negative Breast Cancer | >75 | MTT Assay | [1] |
Postulated Mechanism of Action
Based on studies of Dragmacidin D, it is hypothesized that Dragmacidin G may exert its anticancer effects through the induction of apoptosis. Research on Dragmacidin D in triple-negative breast cancer (TNBC) spheroids showed a significant increase in caspase-3/7 activity, a key indicator of apoptosis, without affecting the viability of cells grown in traditional 2D monolayers.[1] This suggests a selective mode of action against tumors with a three-dimensional architecture.
Further investigation into the signaling pathways affected by Dragmacidin D suggests a potential role in inhibiting protein synthesis or ribonucleotide reductase.[1] A proposed signaling pathway that could be investigated for Dragmacidin G is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer and is a known target of other natural product-derived anticancer agents.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the anticancer properties of Dragmacidin G.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is designed to assess the effect of Dragmacidin G on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Dragmacidin G (dissolved in a suitable solvent, e.g., DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of Dragmacidin G in complete medium.
-
Remove the medium from the wells and add 100 µL of the Dragmacidin G dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank control (medium only).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This protocol measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Dragmacidin G
-
96-well white-walled, clear-bottom cell culture plates
-
Caspase-Glo® 3/7 Assay System (Promega)
-
Luminometer
Procedure:
-
Seed cells in a 96-well white-walled plate as described in the MTT assay protocol.
-
Treat the cells with various concentrations of Dragmacidin G and controls for the desired duration.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gently shaking the plate for 30 seconds.
-
Incubate the plate at room temperature for 1 to 2 hours.
-
Measure the luminescence of each well using a luminometer.
-
The luminescent signal is proportional to the amount of caspase-3/7 activity.
Western Blot Analysis for Signaling Pathway Proteins
This protocol is used to detect changes in the expression and phosphorylation status of key proteins in a signaling pathway of interest (e.g., PI3K/Akt/mTOR).
Materials:
-
Cancer cells treated with Dragmacidin G
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Akt, anti-phospho-Akt, anti-mTOR, anti-phospho-mTOR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse the treated cells with RIPA buffer and quantify the protein concentration using the BCA assay.
-
Denature the protein lysates by boiling with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Use β-actin as a loading control to normalize the expression of the target proteins.
Visualizations
The following diagrams illustrate a potential signaling pathway that could be targeted by Dragmacidin G and a general experimental workflow for its evaluation.
Caption: Postulated inhibitory effect of Dragmacidin G on the PI3K/Akt/mTOR signaling pathway.
Caption: Experimental workflow for evaluating Dragmacidin G as an anticancer lead compound.
References
Application Notes and Protocols for Cell-Based Assays to Evaluate Dragmacidin G Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing cell-based assays to characterize the biological activity of Dragmacidin G, a bis-indole alkaloid with demonstrated anti-cancer and antibacterial properties.[1][2][3] The following protocols are designed to be detailed and robust, enabling researchers to obtain reliable and reproducible data on the cytotoxic, anti-proliferative, and anti-inflammatory effects of this compound.
Overview of Dragmacidin G
Dragmacidin G is a marine natural product isolated from the deep-water sponge of the genus Spongosorites.[1] It exhibits a broad spectrum of biological activities, including inhibitory action against methicillin-resistant Staphylococcus aureus (MRSA), Mycobacterium tuberculosis, Plasmodium falciparum, and a variety of pancreatic cancer cell lines.[1][2] Its unique chemical structure, featuring a pyrazine ring linking two indole rings and a rare N-(2-mercaptoethyl)-guanidine side chain, makes it a compound of significant interest for drug discovery and development.[1]
Data Presentation: Summary of Reported Dragmacidin G Activity
The following table summarizes the currently available quantitative data on the biological activity of Dragmacidin G. This information can serve as a baseline for experimental design and data comparison.
| Activity Type | Target | Assay | Metric | Value | Reference |
| Antibacterial | Staphylococcus aureus | Minimum Inhibitory Concentration (MIC) | MIC | 0.62 µg/mL (1 µM) | [2] |
| Antibacterial | Methicillin-resistant S. aureus (MRSA) | Minimum Inhibitory Concentration (MIC) | MIC | 0.62 µg/mL (1 µM) | [2] |
| Antibacterial | Mycobacterium tuberculosis | Microplate Alamar Blue Assay (MABA) | MIC | 21.0 µM | [2] |
| Cytotoxicity | J744 Macrophage Cells | Cytotoxicity Assay | IC50 | 125 µM | [2] |
| Cytotoxicity | HeLa Cells | Cytotoxicity Assay | - | Moderately cytotoxic | |
| Anti-cancer | Pancreatic Cancer Cell Lines | - | - | Active | [1] |
Experimental Protocols
The following are detailed protocols for key cell-based assays to further elucidate the biological activities of Dragmacidin G.
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by extension, their viability and the cytotoxic potential of a compound.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Pancreatic cancer cell lines (e.g., PANC-1, MiaPaCa-2) or other relevant cancer cell lines.
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Dragmacidin G stock solution (dissolved in a suitable solvent like DMSO).
-
MTT solution (5 mg/mL in phosphate-buffered saline (PBS)).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
96-well flat-bottom microplates.
-
Microplate reader capable of measuring absorbance at 570 nm.
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Dragmacidin G in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the results and determine the IC₅₀ value (the concentration of Dragmacidin G that inhibits cell growth by 50%).
Anti-Proliferative Assay: BrdU (5-bromo-2'-deoxyuridine) Incorporation Assay
This assay measures DNA synthesis and is a direct indicator of cell proliferation.
Principle: BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA during the S-phase of the cell cycle. The incorporated BrdU can then be detected using a specific antibody.
Materials:
-
Cancer cell lines of interest.
-
Complete cell culture medium.
-
Dragmacidin G stock solution.
-
BrdU labeling solution (e.g., 10 µM).
-
Fixing/denaturing solution (e.g., 4% paraformaldehyde and 2N HCl).
-
Anti-BrdU antibody.
-
HRP-conjugated secondary antibody.
-
TMB (3,3',5,5'-tetramethylbenzidine) substrate.
-
Stop solution (e.g., 2N H₂SO₄).
-
96-well microplates.
-
Microplate reader capable of measuring absorbance at 450 nm.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
BrdU Labeling: After the desired treatment incubation time (e.g., 24 hours), add 10 µL of BrdU labeling solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Fixation and Denaturation: Remove the culture medium and fix the cells with 200 µL of fixing/denaturing solution for 30 minutes at room temperature.
-
Antibody Incubation: Wash the wells with PBS. Add 100 µL of diluted anti-BrdU antibody and incubate for 1 hour at room temperature.
-
Secondary Antibody Incubation: Wash the wells with PBS. Add 100 µL of diluted HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Color Development: Wash the wells with PBS. Add 100 µL of TMB substrate and incubate in the dark until a blue color develops.
-
Stopping the Reaction: Add 100 µL of stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 450 nm.
-
Data Analysis: Calculate the percentage of proliferation inhibition relative to the control and determine the IC₅₀ value.
Anti-Inflammatory Assay: Measurement of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
This assay evaluates the potential of Dragmacidin G to inhibit the production of the pro-inflammatory mediator nitric oxide in macrophages stimulated with lipopolysaccharide (LPS).
Principle: LPS, a component of the outer membrane of Gram-negative bacteria, stimulates macrophages to produce pro-inflammatory mediators, including nitric oxide (NO). The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
Materials:
-
RAW 264.7 macrophage cell line.
-
Complete cell culture medium.
-
Dragmacidin G stock solution.
-
Lipopolysaccharide (LPS) from E. coli.
-
Griess Reagent System (contains sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Sodium nitrite standard solution.
-
96-well microplates.
-
Microplate reader capable of measuring absorbance at 540 nm.
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Pre-treatment: Remove the medium and pre-treat the cells with 100 µL of various concentrations of Dragmacidin G for 1-2 hours.
-
LPS Stimulation: Add 10 µL of LPS solution to a final concentration of 1 µg/mL to the appropriate wells. Include a control group with cells and medium only, a group with LPS only, and groups with Dragmacidin G and LPS.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Griess Assay:
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of sulfanilamide solution to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution to each well and incubate for another 10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using the sodium nitrite standard. Calculate the concentration of nitrite in the samples. Determine the percentage of inhibition of NO production by Dragmacidin G.
Mandatory Visualizations
The following diagrams illustrate the potential signaling pathways affected by Dragmacidin G and a general workflow for its bioactivity screening.
Caption: Experimental workflow for evaluating Dragmacidin G activity.
Caption: Postulated inhibition of the NF-κB signaling pathway by Dragmacidin G.
Caption: Potential inhibition of the PI3K/Akt signaling pathway by Dragmacidin G.
References
Application Notes and Protocols for Efficacy Testing of Dragmacidin G in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dragmacidin G is a bis-indole alkaloid marine natural product that has demonstrated a promising spectrum of biological activities, including in vitro cytotoxicity against various cancer cell lines, notably pancreatic cancer.[1] While comprehensive in vivo efficacy data for Dragmacidin G is not yet widely published, its structural analogs and related compounds in the dragmacidin family have shown activities such as the inhibition of serine-threonine protein phosphatases PP1 and/or PP2A, and induction of apoptosis in cancer models.[2][3][4] For instance, Dragmacidin D has been shown to selectively induce apoptosis in triple-negative breast cancer (TNBC) spheroids and exhibits synergy with paclitaxel.[3][4] These findings provide a strong rationale for evaluating the anti-cancer efficacy of Dragmacidin G in relevant animal models.
These application notes provide a comprehensive guide for researchers to design and execute preclinical in vivo studies to assess the therapeutic potential of Dragmacidin G. The protocols outlined below are based on established methodologies for anti-cancer drug testing in xenograft mouse models and are tailored to the known biological activities of the dragmacidin class of compounds.
Putative Signaling Pathways of Dragmacidin G
The precise molecular targets of Dragmacidin G are still under investigation. However, based on the activity of related compounds, a plausible mechanism of action involves the inhibition of protein phosphatases, which could lead to cell cycle arrest and apoptosis. Another potential mechanism, as suggested for Dragmacidin D, could involve the induction of apoptosis through pathways that may be independent of or synergistic with phosphatase inhibition.[2][3][4]
Caption: Putative signaling pathway for Dragmacidin G.
Recommended Animal Models
Given the in vitro data suggesting activity against pancreatic and potentially breast cancers, cell line-derived xenograft (CDX) models are a suitable starting point for in vivo efficacy testing.[1][5] Patient-derived xenograft (PDX) models, which better recapitulate the heterogeneity of human tumors, could be considered for more advanced preclinical evaluation.[5][6]
Table 1: Recommended Cell Line-Derived Xenograft Models
| Cancer Type | Recommended Cell Lines | Rationale |
| Pancreatic Cancer | PANC-1, MiaPaCa-2 | Dragmacidin G has shown in vitro activity against pancreatic cancer cell lines.[1] |
| Triple-Negative Breast Cancer | MDA-MB-231, MDA-MB-468 | The related compound Dragmacidin D shows efficacy in TNBC spheroids.[3][4] |
Experimental Protocols
Xenograft Mouse Model Establishment
This protocol describes the subcutaneous implantation of cancer cells into immunodeficient mice.
Caption: Workflow for establishing a xenograft model.
Materials:
-
Cancer cell lines (e.g., PANC-1, MDA-MB-231)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Matrigel® or similar basement membrane matrix (optional, can improve tumor take rate)[7]
-
6-8 week old female athymic nude mice (for CDX models) or NOD-scid gamma (NSG) mice (for PDX models)[8][9]
-
Sterile syringes and needles (27-30 gauge)[10]
-
Digital calipers
Procedure:
-
Cell Preparation: Culture cancer cells in their recommended medium until they reach 70-80% confluency.[10]
-
Harvest the cells using trypsin-EDTA, wash with PBS, and perform a cell count using a hemocytometer. Assess cell viability using trypan blue exclusion; viability should be >95%.[10]
-
Resuspend the cells in sterile PBS or serum-free medium at a concentration of 1 x 107 to 2 x 107 cells/mL. For some cell lines, resuspending in a 1:1 mixture of PBS and Matrigel® can enhance tumor formation.[7] Keep the cell suspension on ice.
-
Animal Preparation and Implantation: Allow mice to acclimatize for at least one week before the procedure.[10]
-
Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation).
-
Inject 100-200 µL of the cell suspension (containing 1-2 x 106 cells) subcutaneously into the right flank of each mouse.[10]
-
Tumor Growth Monitoring: Monitor the mice daily for signs of distress and tumor formation.
-
Once tumors are palpable, measure tumor dimensions 2-3 times per week using digital calipers.[9]
-
Calculate tumor volume using the formula: Volume = (width)2 x length / 2.[10]
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.[9]
Dragmacidin G Formulation and Administration
Materials:
-
Dragmacidin G (pure compound)
-
Vehicle (e.g., a mixture of DMSO, Cremophor EL, and saline, to be optimized for solubility and tolerability)
-
Sterile syringes and needles for dosing
-
Animal balance
Procedure:
-
Formulation: Prepare a stock solution of Dragmacidin G in a suitable solvent like DMSO. On the day of dosing, prepare the final formulation by diluting the stock solution in the appropriate vehicle. The final concentration of DMSO should typically be less than 10%.
-
Dosing: The route of administration (e.g., intraperitoneal (IP), intravenous (IV), or oral gavage (PO)) and the dosing schedule (e.g., daily, every other day) should be determined based on preliminary pharmacokinetic and tolerability studies.
-
Administer the formulated Dragmacidin G or vehicle control to the respective groups of mice based on their body weight.
Efficacy Evaluation and Endpoint Analysis
Procedure:
-
Continue to monitor tumor growth and body weight throughout the study.
-
The primary endpoint is typically tumor growth inhibition. This can be calculated as the percentage of tumor growth inhibition (%TGI) compared to the vehicle-treated control group.
-
Secondary endpoints may include survival analysis, where the study continues until tumors reach a predetermined maximum size or the animals show signs of significant morbidity.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumors can be weighed and a portion can be flash-frozen in liquid nitrogen for molecular analysis (e.g., Western blotting, RT-qPCR) and another portion fixed in formalin for histopathological analysis (e.g., H&E staining, immunohistochemistry).
Data Presentation and Analysis
All quantitative data should be summarized in tables for clear comparison between treatment and control groups.
Table 2: Example of Tumor Growth Data
| Treatment Group | Number of Animals | Mean Tumor Volume (mm³) at Day 0 | Mean Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition (%TGI) |
| Vehicle Control | 10 | 125 ± 15 | 1500 ± 250 | - |
| Dragmacidin G (X mg/kg) | 10 | 128 ± 18 | 750 ± 180 | 50 |
| Positive Control | 10 | 122 ± 16 | 400 ± 120 | 73 |
Table 3: Example of Body Weight Data
| Treatment Group | Mean Body Weight (g) at Day 0 | Mean Body Weight (g) at Day 21 | % Change in Body Weight |
| Vehicle Control | 22.5 ± 1.2 | 24.0 ± 1.5 | +6.7% |
| Dragmacidin G (X mg/kg) | 22.8 ± 1.3 | 21.5 ± 1.1 | -5.7% |
| Positive Control | 22.6 ± 1.1 | 20.8 ± 1.4 | -8.0% |
Biomarker Analysis
To investigate the in vivo mechanism of action of Dragmacidin G, the following biomarkers can be assessed in tumor tissues collected at the end of the study.
Table 4: Recommended Biomarker Analysis
| Analysis Technique | Target Biomarkers | Rationale |
| Western Blotting | Phospho-Rb, Cyclin D1, p27 | To assess effects on cell cycle progression. |
| Cleaved Caspase-3, PARP | To quantify apoptosis. | |
| LC3-I/II, Beclin-1 | To investigate the induction of autophagy.[11][12] | |
| Immunohistochemistry | Ki-67 | To assess cell proliferation. |
| TUNEL stain | To visualize apoptotic cells in situ. |
Logical Framework for Efficacy Testing
Caption: Logical framework for preclinical development.
Conclusion
These application notes provide a foundational framework for the in vivo evaluation of Dragmacidin G. Successful demonstration of efficacy and a favorable safety profile in these preclinical models will be crucial for advancing this promising marine natural product into further drug development and potentially clinical trials. Researchers should adapt these protocols based on the specific characteristics of their cell lines and the emerging data on Dragmacidin G's mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Marine Natural Compound Dragmacidin D Selectively Induces Apoptosis in Triple-Negative Breast Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Marine Natural Compound Dragmacidin D Selectively Induces Apoptosis in Triple-Negative Breast Cancer Spheroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Application of Animal Models in Cancer Research: Recent Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Experimental mouse models for translational human cancer research [frontiersin.org]
- 7. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 8. Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 10. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 11. Reduction of apoptosis by proanthocyanidin-induced autophagy in the human gastric cancer cell line MGC-803 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Platycodin-D Induced Autophagy in Non-Small Cell Lung Cancer Cells via PI3K/Akt/mTOR and MAPK Signaling Pathways [jcancer.org]
Application Notes and Protocols for High-Throughput Screening of Dragmacidin G Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dragmacidin G is a marine-derived bis-indole alkaloid first isolated from a deep-water sponge of the genus Spongosorites.[1][2][3] This natural product has demonstrated a broad spectrum of biological activities, including potent antibacterial effects against methicillin-resistant Staphylococcus aureus (MRSA) and activity against various cancer cell lines.[1][4] Its unique chemical structure, featuring a pyrazine ring linking the two indole moieties and a rare N-(2-mercaptoethyl)-guanidine side chain, makes it an attractive scaffold for the development of novel therapeutic agents.[1][4] The total synthesis of Dragmacidin G and its analogs has been achieved, opening avenues for structure-activity relationship (SAR) studies and the discovery of new drug candidates.[2]
These application notes provide a framework for the high-throughput screening (HTS) of Dragmacidin G analog libraries to identify promising lead compounds for further development. The primary focus is on a cell-based cytotoxicity assay against cancer cell lines, leveraging the known anti-proliferative properties of the dragmacidin family. A secondary screening protocol for assessing antibacterial activity is also provided.
Data Presentation
The following tables summarize the biological activities of Dragmacidin G and its analogs based on available literature. This data serves as a benchmark for HTS campaigns.
Table 1: Antibacterial Activity of Dragmacidin G and Analogs
| Compound | Target Organism | MIC (µM) | Reference |
| Dragmacidin G | S. aureus (MSSA, NTCT8325) | 0.39-0.78 | [5] |
| Dragmacidin G | S. aureus (MRSA, CN02) | 1.56 | [5] |
| Dragmacidin H | S. aureus (MSSA, NTCT8325) | 0.39-0.78 | [5] |
| Debromo-dragmacidin H | S. aureus (MSSA, NTCT8325) | 3.13-6.25 | [5] |
| Pseudo-dragmacidin H | S. aureus (MSSA, NTCT8325) | 3.13-6.25 | [5] |
| Dragmacidin G Analog (lacking guanidine) | S. aureus (MSSA, NTCT8325) | > 100 | [5] |
Table 2: Cytotoxic Activity of Dragmacidin Analogs
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| Dragmacidin D | P388 (murine leukemia) | Cytotoxicity | 2.6 | [6] |
| Dragmacidin D | A549 (human lung adenocarcinoma) | Cytotoxicity | 8.3 | [6] |
| Dragmacidin D | MDA-MB-231 (TNBC) | Caspase 3/7 (spheroid) | 8 ± 1 | [6] |
| Dragmacidin D | MDA-MB-468 (TNBC) | Caspase 3/7 (spheroid) | 16 ± 0.6 | [6] |
| Dragmacidin D | MDA-MB-231 (TNBC) | MTT (2D) | >75 | [6] |
| Dragmacidin D | MDA-MB-468 (TNBC) | MTT (2D) | >75 | [6] |
Experimental Protocols
Protocol 1: General Synthesis of a Dragmacidin G Analog Library
This protocol outlines a generalized strategy for the synthesis of Dragmacidin G analogs, focusing on modifications to the indole rings and the side chain to generate a diverse library for HTS. The synthesis is based on established methods for the total synthesis of Dragmacidin G.[2]
Objective: To create a library of Dragmacidin G analogs with variations in the aromatic substitution of the indole rings and the nature of the side chain.
Materials:
-
Substituted indoles (e.g., bromo-indoles, methoxy-indoles)
-
Appropriately functionalized pyrazines
-
Reagents for cross-coupling reactions (e.g., Palladium catalysts)
-
Reagents for nucleophilic aromatic substitution
-
Various thiols and guanidinylating reagents
-
Standard laboratory glassware and purification equipment (e.g., chromatography columns)
Procedure:
-
Synthesis of the Bis-indole Pyrazine Core:
-
Employ site-selective cross-coupling reactions, such as Suzuki or Stille coupling, to attach two indole moieties to a central pyrazine ring.
-
A variety of substituted indoles can be used in this step to introduce diversity into the library.
-
-
Introduction of the Thioether Linkage:
-
Perform a nucleophilic aromatic substitution on the pyrazine ring with a suitable thiol to introduce the thioether linkage. The choice of thiol will determine the length and functionality of the side chain.
-
-
Guanidinylation of the Side Chain:
-
React the terminal amino group of the side chain with a guanidinylating reagent to install the guanidine moiety. Variations in the guanidinylating reagent can be used to create further diversity.
-
-
Purification and Characterization:
-
Purify each analog using column chromatography or preparative HPLC.
-
Confirm the structure and purity of each analog using NMR spectroscopy and mass spectrometry.
-
-
Library Plating:
-
Dissolve the purified analogs in a suitable solvent (e.g., DMSO) at a stock concentration of 10 mM.
-
Aliquot the stock solutions into 384-well plates for HTS.
-
Protocol 2: High-Throughput Cytotoxicity Screening of Dragmacidin G Analogs
This protocol describes a primary HTS assay to evaluate the cytotoxic effects of Dragmacidin G analogs on a cancer cell line (e.g., MDA-MB-231, a triple-negative breast cancer cell line) in a 384-well format.
Objective: To identify Dragmacidin G analogs that exhibit significant cytotoxicity against cancer cells.
Materials:
-
MDA-MB-231 cells (or other relevant cancer cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Dragmacidin G analog library in 384-well plates (10 mM in DMSO)
-
Positive control (e.g., Doxorubicin)
-
Negative control (DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
384-well clear-bottom, white-walled assay plates
-
Multichannel pipettes or automated liquid handling system
-
Plate reader with luminescence detection capabilities
Procedure:
-
Cell Seeding:
-
Harvest and resuspend MDA-MB-231 cells in complete culture medium to a final concentration of 1 x 10^5 cells/mL.
-
Dispense 40 µL of the cell suspension into each well of the 384-well assay plates.
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Addition:
-
Prepare intermediate compound plates by diluting the 10 mM stock plates.
-
Using an automated liquid handler or multichannel pipette, transfer a small volume (e.g., 40 nL) of the compounds from the source plates to the assay plates containing cells, achieving a final concentration range for screening (e.g., 10 µM).
-
Include wells with positive control (Doxorubicin, final concentration 10 µM) and negative control (DMSO, final concentration 0.1%).
-
-
Incubation:
-
Incubate the assay plates for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Viability Measurement:
-
Equilibrate the assay plates and the CellTiter-Glo® reagent to room temperature.
-
Add 20 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents of the wells on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of cell viability for each compound-treated well relative to the DMSO-treated control wells.
-
Identify "hit" compounds that exhibit a significant reduction in cell viability (e.g., >50% inhibition).
-
Protocol 3: Secondary Screen - Antibacterial Minimum Inhibitory Concentration (MIC) Assay
This protocol is for a secondary screen to determine the antibacterial activity of "hit" compounds from the primary cytotoxicity screen or for a primary screen focused on antibacterial discovery.
Objective: To determine the minimum concentration of a Dragmacidin G analog that inhibits the visible growth of a target bacterium.
Materials:
-
Staphylococcus aureus (e.g., ATCC 29213 or a clinical MRSA isolate)
-
Mueller-Hinton Broth (MHB)
-
Dragmacidin G analog "hits"
-
Positive control (e.g., Vancomycin)
-
Negative control (DMSO)
-
96-well sterile, clear, round-bottom microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Bacterial Inoculum Preparation:
-
Inoculate a single colony of S. aureus into MHB and incubate overnight at 37°C.
-
Dilute the overnight culture in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Further dilute the bacterial suspension to a final concentration of 5 x 10^5 CFU/mL in MHB.
-
-
Compound Dilution Series:
-
In a 96-well plate, perform a two-fold serial dilution of each test compound in MHB, starting from a high concentration (e.g., 128 µg/mL).
-
-
Inoculation:
-
Add an equal volume of the prepared bacterial inoculum to each well of the dilution plate, resulting in a final bacterial concentration of 2.5 x 10^5 CFU/mL and the desired final compound concentrations.
-
Include a growth control well (bacteria in MHB with DMSO) and a sterility control well (MHB only).
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours.
-
-
MIC Determination:
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
-
Alternatively, read the optical density at 600 nm (OD600) using a microplate reader. The MIC is the lowest concentration that shows significant inhibition of growth compared to the growth control.
-
Mandatory Visualizations
Signaling Pathways
Based on the known biological activities of Dragmacidin analogs, particularly Dragmacidin D's effects on cancer cells, the following signaling pathways are proposed as potential targets for Dragmacidin G and its analogs.
Caption: Proposed inhibition of the PI3K/Akt/mTOR signaling pathway by Dragmacidin G analogs.
Caption: Postulated inhibition of the NF-κB signaling pathway by Dragmacidin G analogs.
Experimental Workflow
References
- 1. dctd.cancer.gov [dctd.cancer.gov]
- 2. Total Synthesis of Dragmacidins G and H - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dctd.cancer.gov [dctd.cancer.gov]
- 4. High-Throughput Screening to Advance In Vitro Toxicology: Accomplishments, Challenges, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Marine Natural Compound Dragmacidin D Selectively Induces Apoptosis in Triple-Negative Breast Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Dragmacidin G Derivatives for Structure-Activity Relationship (SAR) Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of Dragmacidin G derivatives aimed at facilitating structure-activity relationship (SAR) studies. Dragmacidin G, a bis-indole alkaloid isolated from marine sponges, has demonstrated a range of biological activities, including antibacterial and cytotoxic effects, making it a compelling scaffold for drug discovery and development.[1][2]
Data Presentation: Structure-Activity Relationship of Dragmacidin G Analogs
The following table summarizes the antibacterial activity of synthesized Dragmacidin G and its analogs against Staphylococcus aureus. The data highlights the crucial role of the bromine substituent on the indole ring for potent antibacterial activity.
| Compound | Structure | R¹ | R² | MIC (μg/mL) against S. aureus |
| Dragmacidin G | ![]() |
HBr> 50Analog 1
HH> 50
Table 1: Antibacterial activity of Dragmacidin G and its analogs. The Minimum Inhibitory Concentration (MIC) was determined against Staphylococcus aureus.[3]
Experimental Protocols
The following protocols are based on the successful total synthesis of Dragmacidin G and H, employing key synthetic strategies such as nucleophilic aromatic substitution and site-selective cross-coupling reactions.[1][3]
General Synthetic Strategy
The synthesis of the Dragmacidin G core involves the construction of a central pyrazine ring linking two indole moieties. A key intermediate is a di-substituted pyrazine which undergoes sequential palladium-catalyzed cross-coupling reactions with appropriately functionalized indole derivatives. The synthesis of Dragmacidin D, a related compound, also utilizes palladium-catalyzed cross-coupling reactions to form the bis-indole pyrazinone core.[4]
Protocol 1: Synthesis of the Bis-indole Pyrazine Core
This protocol outlines the general steps for the construction of the central bis-indole pyrazine scaffold.
Materials:
-
Substituted 2,5-dihalopyrazine
-
Indole-3-boronic acid or equivalent organometallic indole reagent
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., Na₂CO₃, K₂CO₃)
-
Anhydrous solvent (e.g., Dioxane, Toluene, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the substituted 2,5-dihalopyrazine (1.0 eq), the first indole-3-boronic acid derivative (1.1 eq), palladium catalyst (0.05 - 0.1 eq), and base (2.0 eq).
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion of the first coupling, cool the reaction mixture to room temperature.
-
Add the second indole-3-boronic acid derivative (1.1 eq) and additional palladium catalyst and base if necessary.
-
Re-heat the reaction mixture and monitor until the second coupling is complete.
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired bis-indole pyrazine core.
Protocol 2: Introduction of the Guanidine Side Chain
The characteristic guanidine-containing side chain of Dragmacidin G can be introduced at a late stage of the synthesis.
Materials:
-
Bis-indole pyrazine intermediate with a suitable precursor for the side chain (e.g., an amino group)
-
Guanidinylating reagent (e.g., 1H-pyrazole-1-carboxamidine hydrochloride)
-
Base (e.g., Diisopropylethylamine - DIPEA)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO)
Procedure:
-
Dissolve the bis-indole pyrazine intermediate in the anhydrous solvent under an inert atmosphere.
-
Add the guanidinylating reagent (1.5 - 2.0 eq) and the base (2.0 - 3.0 eq).
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete as monitored by TLC or LC-MS.
-
Quench the reaction with water and extract the product with a suitable organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product by preparative HPLC to obtain the Dragmacidin G derivative.
Visualizations
Synthetic Workflow
The following diagram illustrates the general synthetic workflow for the preparation of Dragmacidin G derivatives.
References
Troubleshooting & Optimization
Dragmacidin G Synthesis: A Technical Support Center for Yield Improvement
Welcome to the technical support center for the synthesis of Dragmacidin G. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and efficiency of their synthetic routes. The following troubleshooting guides and frequently asked questions (FAQs) are based on published synthetic protocols and general organic chemistry principles.
Troubleshooting Guides
This section provides detailed solutions to specific problems that may be encountered during the synthesis of Dragmacidin G.
Issue 1: Low Yield in the Site-Selective Stille Coupling of the Dihalogenated Pyrazine Core
Question: We are experiencing low yields (less than 50%) during the first Stille coupling to introduce the initial indole moiety onto the dihalogenated pyrazine. What are the potential causes and how can we improve the yield?
Possible Causes and Solutions:
-
Catalyst Inactivity: The palladium catalyst is crucial for the Stille reaction. Incomplete reduction of the Pd(II) precatalyst to the active Pd(0) species, or poisoning of the catalyst, can lead to low yields.
-
Troubleshooting:
-
Ensure all reagents and solvents are thoroughly degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Use freshly opened and high-purity catalyst and ligands.
-
Consider adding a reducing agent, such as copper(I) iodide (CuI), which can also act as a co-catalyst.
-
-
-
Stannane Reagent Decomposition: Organostannanes can be sensitive to acidic conditions and may decompose over time.
-
Troubleshooting:
-
Use freshly prepared or recently purchased indolylstannane.
-
Store the stannane reagent under an inert atmosphere at a low temperature.
-
Ensure the reaction mixture is not acidic.
-
-
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent can significantly impact the yield of the Stille coupling.
-
Troubleshooting:
-
Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) to see if it improves the conversion.
-
Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid decomposition of the product.
-
While THF is commonly used, consider screening other aprotic, non-polar solvents like toluene or dioxane.
-
-
Summary of Optimized Stille Coupling Conditions (First Coupling):
| Parameter | Recommended Condition |
| Catalyst | Pd(PPh₃)₄ (5-10 mol%) |
| Ligand | P(2-furyl)₃ (10-20 mol%) |
| Co-catalyst | CuI (10-20 mol%) |
| Solvent | Anhydrous, degassed THF or Toluene |
| Temperature | 60-80 °C |
| Reaction Time | 12-24 hours (monitor by TLC/LC-MS) |
Issue 2: Formation of Homo-coupling Byproducts in Stille Reactions
Question: We are observing significant amounts of bis-indole and/or bis-stannane byproducts in our Stille coupling reactions. How can we minimize the formation of these homo-coupled products?
Possible Causes and Solutions:
-
Slow Transmetalation: If the transmetalation step is slow relative to the oxidative addition and reductive elimination steps, homo-coupling of the stannane or the aryl halide can occur.
-
Troubleshooting:
-
The addition of a copper(I) co-catalyst can accelerate the transmetalation step.
-
Ensure the organostannane is of high purity, as impurities can interfere with the catalytic cycle.
-
-
-
Incorrect Stoichiometry: An excess of either the organostannane or the aryl halide can favor homo-coupling.
-
Troubleshooting:
-
Use a slight excess (1.1-1.2 equivalents) of the organostannane relative to the pyrazine electrophile.
-
-
Issue 3: Difficulty in the Purification of Dragmacidin G Intermediates
Question: We are facing challenges in purifying the intermediates, particularly after the coupling reactions, leading to product loss. What are the recommended purification strategies?
Possible Causes and Solutions:
-
Similar Polarity of Products and Byproducts: The desired product and byproducts (e.g., homo-coupled products, unreacted starting materials) may have similar polarities, making chromatographic separation difficult.
-
Troubleshooting:
-
Column Chromatography: Use a high-quality silica gel and a carefully optimized solvent system. A shallow gradient elution can improve separation. Consider using a different stationary phase, such as alumina or a reverse-phase silica gel.
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method. Screen various solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.
-
Preparative HPLC: For challenging separations, preparative HPLC can provide high purity, although it may be less scalable.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the overall synthetic strategy for Dragmacidin G?
The total synthesis of Dragmacidin G generally proceeds through a convergent approach.[1][2] The key steps involve the construction of a functionalized pyrazine core, followed by sequential, site-selective cross-coupling reactions (typically Stille couplings) to introduce the two distinct indole moieties.[1] The final steps involve the introduction of the guanidinoethylthio side chain.[1]
Q2: Can Suzuki coupling be used as an alternative to Stille coupling for the synthesis of Dragmacidin G?
While the published total synthesis of Dragmacidin G utilizes Stille coupling, Suzuki coupling is a viable alternative for the formation of biaryl bonds.[1][3] In principle, an indolylboronic acid or ester could be coupled with the halogenated pyrazine core.
Advantages of Suzuki Coupling:
-
Boronic acids are generally less toxic than organostannanes.
-
The byproducts are often easier to remove.
Potential Challenges:
-
The synthesis of the required indolylboronic acids may be challenging.
-
The reaction conditions for the Suzuki coupling would need to be optimized for the specific substrates.
Q3: How can the regioselectivity of the two cross-coupling reactions on the pyrazine core be controlled?
The regioselectivity is primarily controlled by the differential reactivity of the two halogen substituents on the pyrazine ring.[1] In the synthesis of Dragmacidin G, a 2,5-dibromo-3-chloropyrazine derivative can be used. The bromines are generally more reactive in palladium-catalyzed cross-coupling reactions than the chlorine. This allows for the first coupling to occur selectively at one of the bromine positions. The second coupling can then be performed under more forcing conditions to react at the second bromine position.
Experimental Protocols
Key Experiment: Site-Selective Stille Coupling (First Indole Introduction)
This protocol is adapted from the reported synthesis of Dragmacidin G.[1]
Materials:
-
2,5-Dibromo-3-chloropyrazine derivative
-
Indolylstannane reagent (1.1 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
P(2-furyl)₃ (0.10 equiv)
-
CuI (0.10 equiv)
-
Anhydrous, degassed THF
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add the 2,5-dibromo-3-chloropyrazine derivative, Pd(PPh₃)₄, P(2-furyl)₃, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed THF via syringe.
-
Add the indolylstannane reagent dropwise via syringe.
-
Heat the reaction mixture to 65 °C and stir for 18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of KF.
-
Stir the mixture vigorously for 30 minutes.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: General synthetic workflow for Dragmacidin G.
Caption: Troubleshooting logic for low Stille coupling yields.
References
Technical Support Center: Dragmacidin G Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of Dragmacidin G.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps for extracting Dragmacidin G from its natural source?
A1: The initial extraction of Dragmacidin G from the deep-water sponge of the genus Spongosorites involves a multi-step process. The frozen sponge material is exhaustively extracted with ethanol. The resulting extract is then concentrated, and a liquid-liquid partition is performed using n-butanol and water to separate compounds based on their polarity.[1]
Q2: I am observing poor retention of Dragmacidin G on my C18 reversed-phase column. What could be the cause and how can I improve it?
A2: Poor retention of Dragmacidin G on a C18 column is a common issue. This is often due to the polar nature of the guanidine moiety in its structure. To improve retention, it is crucial to use an ion-pairing agent in the mobile phase. The addition of 0.1% trifluoroacetic acid (TFA) to the acetonitrile:water mobile phase has been shown to be effective. The TFA protonates the guanidinium group, allowing for better interaction with the stationary phase.[1]
Q3: My Dragmacidin G peak is broad and shows significant tailing during HPLC purification. What are the potential solutions?
A3: Peak broadening and tailing in HPLC can be caused by several factors when purifying Dragmacidin G. Here are some troubleshooting steps:
-
Secondary Interactions: The basic guanidine group can interact with residual free silanol groups on the silica-based C18 column, leading to peak tailing. Using a base-deactivated column or a polymer-based reversed-phase column can mitigate these interactions.
-
Mobile Phase pH: Ensure the pH of your mobile phase is low enough (typically around 2-3 with TFA) to keep the guanidine group consistently protonated. This minimizes mixed-mode interactions.
-
Column Overload: Injecting too much sample can lead to peak broadening. Try reducing the sample concentration or the injection volume.
-
Flow Rate: Optimizing the flow rate can improve peak shape. A lower flow rate generally allows for better resolution and sharper peaks.
Q4: I am struggling with the co-elution of Dragmacidin G with other related bis-indole alkaloids. How can I improve the separation?
A4: Co-elution of closely related analogues is a significant challenge in the purification of Dragmacidin G. To enhance separation, consider the following strategies:
-
Gradient Optimization: A shallower gradient during the HPLC run can improve the resolution between closely eluting compounds.
-
Alternative Stationary Phases: If a C18 column does not provide adequate separation, consider using a different reversed-phase chemistry, such as a phenyl-hexyl or a biphenyl column, which can offer different selectivity for aromatic compounds like bis-indole alkaloids.
-
Orthogonal Chromatography: Employing a secondary purification step using a different chromatographic mode, such as hydrophilic interaction chromatography (HILIC) or ion-exchange chromatography, can be effective in separating impurities that co-elute in reversed-phase chromatography.
Q5: Is Dragmacidin G susceptible to degradation during purification? What precautions should I take?
A5: While specific stability data for Dragmacidin G is limited, bis-indole alkaloids can be sensitive to certain conditions. Potential degradation pathways could involve oxidation of the indole rings or hydrolysis of the guanidine group under extreme pH and high temperatures. Therefore, it is advisable to:
-
Work at Room Temperature: Avoid excessive heat during extraction and purification steps.
-
Use Fresh Solvents: Degassed, HPLC-grade solvents are recommended to minimize oxidative degradation.
-
Control pH: Maintain a mildly acidic pH (e.g., with 0.1% TFA) during reversed-phase chromatography to ensure stability and consistent ionization.
-
Minimize Exposure to Light: Protect the sample from direct light, as indole-containing compounds can be photosensitive.
Experimental Protocols
Protocol 1: Extraction and Initial Fractionation of Dragmacidin G from Spongosorites sp.
-
Extraction:
-
Begin with 255 g of frozen sponge material.
-
Macerate the tissue in a blender with ethanol.
-
Filter the tissue and repeat the extraction five times, using a total of 2.5 L of ethanol.
-
Combine the ethanol extracts and concentrate under reduced pressure to obtain a crude oil.[1]
-
-
Liquid-Liquid Partitioning:
-
Partition the crude oil (e.g., 15.9 g) between n-butanol and water.
-
Separate the layers and concentrate each under reduced pressure to yield the n-butanol fraction (containing Dragmacidin G) and the aqueous fraction.[1]
-
Protocol 2: Reversed-Phase HPLC Purification of Dragmacidin G
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).
-
Gradient: A linear gradient from 5% B to 100% B over 40 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm and 357 nm.
-
Observation: Dragmacidin G is expected to elute as a dark red band.[1]
Data Presentation
Table 1: Summary of Extraction and Partitioning Yields for Dragmacidin G
| Step | Starting Material | Solvent System | Yield | Reference |
| Extraction | 255 g frozen sponge | Ethanol | 15.9 g crude oil | [1] |
| Partitioning | 15.9 g crude oil | n-Butanol/Water | 5.16 g (n-Butanol) | [1] |
| 11.85 g (Aqueous) | [1] |
Table 2: Troubleshooting Guide for Dragmacidin G HPLC Purification
| Issue | Potential Cause | Recommended Solution |
| Poor Retention | Insufficient ion-pairing | Add 0.1% TFA to the mobile phase. |
| Peak Tailing | Secondary interactions with silica | Use a base-deactivated or polymer-based C18 column. |
| Inconsistent protonation | Maintain a mobile phase pH of 2-3. | |
| Co-elution | Similar polarity of analogues | Optimize the gradient (make it shallower). |
| Try a different stationary phase (e.g., Phenyl-Hexyl). | ||
| Degradation | Oxidation or hydrolysis | Use fresh, degassed solvents; avoid high temperatures and extreme pH. |
Mandatory Visualizations
Caption: Experimental workflow for the extraction and purification of Dragmacidin G.
Caption: Troubleshooting logic for common Dragmacidin G HPLC purification issues.
References
Dragmacidin G stability and degradation issues
Welcome to the technical support center for Dragmacidin G. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the experimental challenges associated with the handling and analysis of this potent bis-indole alkaloid.
Frequently Asked Questions (FAQs)
Q1: What is Dragmacidin G and what are its known biological activities?
Dragmacidin G is a bis-indole alkaloid first isolated from a deep-water sponge of the genus Spongosorites.[1] Its unique structure features a pyrazine ring linking two indole rings and a rare N-(2-mercaptoethyl)-guanidine side chain.[1] Dragmacidin G has demonstrated a broad spectrum of biological activities, including inhibitory effects against methicillin-resistant Staphylococcus aureus (MRSA), Mycobacterium tuberculosis, Plasmodium falciparum, and various pancreatic cancer cell lines.[1]
Q2: What are the main challenges associated with the stability of Dragmacidin G?
While specific degradation pathways for Dragmacidin G have not been extensively published, its chemical structure suggests potential sensitivity to oxidation, light, and pH extremes. The presence of indole rings, a pyrazine core, and a mercaptoethylguanidine side chain points to several potential degradation routes. The thiol group in the side chain is particularly susceptible to oxidation, which can lead to the formation of disulfides or other oxidized species. The indole moieties may be prone to oxidative degradation, and the overall molecule could be sensitive to strong acidic or basic conditions.
Q3: How should I properly store Dragmacidin G?
To ensure maximum stability, Dragmacidin G should be stored as a solid in a tightly sealed container at -20°C or below, protected from light and moisture. For solutions, it is advisable to prepare them fresh for each experiment. If storage of solutions is necessary, they should be aliquoted into small volumes to avoid repeated freeze-thaw cycles, stored at -80°C, and protected from light. The use of degassed solvents for preparing solutions is also recommended to minimize oxidation. The mercaptoethylguanidine moiety is noted to be hygroscopic, suggesting that desiccated storage is crucial.[2]
Q4: What are the potential degradation products of Dragmacidin G?
-
Oxidation of the thiol group to form a disulfide dimer or sulfonic acid.
-
Oxidation of the indole rings.
-
Hydrolysis of the guanidine group under strong acidic or basic conditions.
-
Photodegradation upon exposure to UV light.
Q5: Which analytical techniques are suitable for assessing the stability of Dragmacidin G?
High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector is the most common and effective method for monitoring the stability of complex natural products like Dragmacidin G.[3][4][5] These techniques allow for the separation and quantification of the parent compound and any potential degradation products.[3][4]
Troubleshooting Guide
This guide addresses common issues that may be encountered during the experimental use of Dragmacidin G.
| Problem | Possible Causes | Recommended Solutions |
| Inconsistent or lower than expected biological activity | Degradation of Dragmacidin G due to improper storage or handling. | 1. Ensure the compound is stored correctly (solid at -20°C or -80°C, protected from light and moisture).2. Prepare fresh solutions for each experiment using degassed solvents.3. Avoid repeated freeze-thaw cycles of stock solutions.4. Verify the purity of the compound using HPLC-UV or LC-MS upon receipt and periodically thereafter. |
| Inaccurate concentration of the stock solution. | 1. Use a calibrated microbalance for weighing the solid compound.2. Ensure complete dissolution of the compound in the chosen solvent.3. Confirm the concentration using a spectrophotometer if a molar extinction coefficient is known or by a validated analytical method. | |
| Appearance of unexpected peaks in HPLC chromatogram | Degradation of Dragmacidin G. | 1. Analyze a freshly prepared sample to confirm if the extra peaks are present initially.2. If new peaks appear over time, this indicates degradation. Refer to the stability testing protocol to identify conditions causing degradation.3. Consider potential interactions with the solvent or other components in the experimental medium. |
| Contamination of the sample or HPLC system. | 1. Run a blank injection (solvent only) to check for system contamination.2. Ensure all glassware and solvents are clean and of high purity. | |
| Poor solubility in aqueous buffers | The hydrophobic nature of the bis-indole core. | 1. Prepare a high-concentration stock solution in an organic solvent like DMSO.2. Perform serial dilutions into the aqueous buffer, ensuring the final concentration of the organic solvent is compatible with the experimental system and does not exceed a certain percentage (e.g., <0.1% for many cell-based assays).3. Vortex or sonicate briefly to aid dissolution. |
Experimental Protocols
Protocol 1: Stability Assessment of Dragmacidin G in Solution
This protocol outlines a general method for assessing the stability of Dragmacidin G in a given solvent or buffer.
Materials:
-
Dragmacidin G
-
HPLC-grade solvent (e.g., DMSO, Ethanol)
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
HPLC system with UV or MS detector
-
Analytical HPLC column (e.g., C18)
-
Calibrated analytical balance and pH meter
-
Incubator or water bath
Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution of Dragmacidin G (e.g., 10 mM) in a suitable organic solvent (e.g., DMSO).
-
Working Solution Preparation: Dilute the stock solution with the aqueous buffer to the desired final concentration (e.g., 100 µM).
-
Time Zero (T0) Analysis: Immediately after preparation, inject an aliquot of the working solution into the HPLC system to obtain the initial chromatogram and peak area of Dragmacidin G.
-
Incubation: Incubate the remaining working solution under the desired storage conditions (e.g., 4°C, 25°C, 37°C). Protect the solution from light.
-
Time-Point Analysis: At specified time points (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the solution and analyze it by HPLC under the same conditions as the T0 sample.
-
Data Analysis:
-
Calculate the percentage of Dragmacidin G remaining at each time point relative to the T0 sample.
-
Monitor the appearance and increase of any new peaks, which may represent degradation products.
-
Protocol 2: Forced Degradation Study of Dragmacidin G
This protocol is designed to identify potential degradation pathways and degradation products under stress conditions.
Materials:
-
Dragmacidin G
-
HPLC-grade solvents (Methanol, Acetonitrile, Water)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H2O2)
-
UV lamp
-
HPLC-MS system
Methodology:
-
Sample Preparation: Prepare separate solutions of Dragmacidin G in a suitable solvent system (e.g., Methanol:Water 1:1).
-
Stress Conditions:
-
Acidic Hydrolysis: Add HCl to a final concentration of 0.1 M.
-
Basic Hydrolysis: Add NaOH to a final concentration of 0.1 M.
-
Oxidation: Add H2O2 to a final concentration of 3%.
-
Photodegradation: Expose the solution to UV light (e.g., 254 nm).
-
Thermal Degradation: Incubate the solution at an elevated temperature (e.g., 60°C).
-
-
Reaction and Analysis:
-
Incubate the stressed samples for a defined period (e.g., 24 hours).
-
At the end of the incubation, neutralize the acidic and basic samples.
-
Analyze all samples by HPLC-MS to identify and characterize the parent compound and any degradation products.
-
-
Data Analysis:
-
Compare the chromatograms of the stressed samples to a control sample (Dragmacidin G in the same solvent system, kept at 4°C in the dark).
-
Use the mass spectrometry data to propose structures for the observed degradation products.
-
Visualizations
Caption: Workflow for assessing the stability of Dragmacidin G.
Caption: Troubleshooting inconsistent biological activity.
Caption: Potential signaling pathways affected by Dragmacidin G.
References
Dragmacidin G Cell-Based Experimentation: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Dragmacidin G in cell-based experiments. The information is tailored for scientists in academic research and drug development.
Frequently Asked questions (FAQs)
Q1: What is the known mechanism of action for Dragmacidin G?
Dragmacidin G is a bis-indole alkaloid isolated from marine sponges.[1] While specific mechanistic studies on Dragmacidin G are limited, related compounds like Dragmacidin D are known to be inhibitors of serine-threonine protein phosphatases, with some selectivity for protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A).[2][3] These phosphatases are crucial regulators of numerous cellular processes, including cell cycle progression, signal transduction, and apoptosis.[4][5][6] Inhibition of PP1 and PP2A leads to hyperphosphorylation of their substrate proteins, which can trigger downstream signaling cascades culminating in effects like cell cycle arrest and apoptosis.
Q2: What are the reported biological activities of Dragmacidin G?
Dragmacidin G has been reported to exhibit a range of biological activities, including:
-
Cytotoxicity: It has shown moderate cytotoxic activity against KB (human oral squamous carcinoma) cells and activity against a panel of pancreatic cancer cell lines.[1]
-
Antibacterial Activity: It has demonstrated in vitro activity against both Gram-positive and Gram-negative bacteria.[1]
-
Antimalarial Activity: Crude extracts containing dragmacidin alkaloids have shown activity against chloroquine-resistant Plasmodium falciparum.[1]
Q3: How should I prepare Dragmacidin G for cell-based experiments?
Due to the hydrophobic nature of many Dragmacidin compounds, it is recommended to first dissolve Dragmacidin G in a small amount of 100% dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10 mM). This stock solution can then be serially diluted in your cell culture medium to achieve the desired final concentrations for your experiment.
Important Considerations:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture wells is low (typically ≤ 0.5%, and for some sensitive cell lines, ≤ 0.1%) to avoid solvent-induced cytotoxicity.[7][8] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Solubility: After diluting the DMSO stock in the aqueous culture medium, visually inspect the solution for any signs of precipitation. If precipitation occurs, you may need to lower the final concentration or try alternative solubilization methods, though these should be carefully validated.[9]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect or low potency of Dragmacidin G | Inadequate Concentration: The concentration of Dragmacidin G may be too low to elicit a response. | Dose-Response Experiment: Perform a dose-response experiment with a wide range of concentrations (e.g., from nanomolar to high micromolar) to determine the optimal working concentration for your cell line. |
| Compound Instability: Dragmacidin G may be unstable in the cell culture medium over the course of the experiment. | Time-Course Experiment: Conduct a time-course experiment to assess the stability and activity of the compound over different incubation periods. Consider replenishing the medium with fresh compound for longer experiments. | |
| Cell Line Insensitivity: The target signaling pathways may not be critical for the survival or proliferation of your chosen cell line. | Cell Line Selection: Test Dragmacidin G on a panel of different cell lines, including those known to be sensitive to phosphatase inhibitors. | |
| High background signal in viability/cytotoxicity assays | Compound Interference: Dragmacidin G may autofluoresce or interfere with the assay reagents. | Compound-Only Control: Include a control well with Dragmacidin G in cell-free medium to measure any intrinsic signal from the compound. |
| Incomplete Cell Lysis (for ATP-based assays): The assay reagent may not be effectively lysing the cells, leading to an underestimation of cell viability. | Optimize Lysis: Ensure adequate mixing and incubation time as per the assay protocol. | |
| Precipitation of Compound: The compound may be precipitating at the tested concentrations, leading to light scattering or other artifacts. | Visual Inspection: Carefully inspect the wells under a microscope for any signs of precipitation. If observed, lower the concentration or improve solubilization. | |
| Inconsistent results between experiments | Variability in Cell Seeding: Inconsistent cell numbers at the start of the experiment will lead to variable results. | Accurate Cell Counting: Use a reliable method for cell counting (e.g., automated cell counter or hemocytometer with trypan blue exclusion) to ensure consistent seeding density. |
| Passage Number of Cells: High passage numbers can lead to phenotypic and genotypic drift in cell lines, affecting their response to treatments. | Maintain Low Passage Number: Use cells with a low passage number and maintain a consistent passage range for all experiments. | |
| Inconsistent Compound Preparation: Variability in the preparation of the Dragmacidin G working solutions can lead to inconsistent dosing. | Standardized Preparation: Prepare a large batch of the stock solution and aliquot it for single use to minimize freeze-thaw cycles and ensure consistency. | |
| Unexpected cell morphology or off-target effects | DMSO Toxicity: The concentration of DMSO may be too high for the specific cell line. | Lower DMSO Concentration: Reduce the final DMSO concentration to the lowest possible level that maintains compound solubility. |
| Off-Target Effects: Dragmacidin G may have other cellular targets besides PP1 and PP2A. | Target Validation: Use complementary approaches like western blotting for downstream signaling molecules or consider using more specific inhibitors of PP1/PP2A as controls. |
Quantitative Data
Due to limited publicly available data specifically for Dragmacidin G, the following table provides IC50 values for the related compound, Dragmacidin D, to serve as a reference point for designing experiments. It is crucial to determine the IC50 of Dragmacidin G empirically in your specific cell line and assay system.
| Compound | Cell Line | Assay Type | Incubation Time | IC50 Value |
| Dragmacidin D | P388 (murine leukemia) | Cytotoxicity | 72 h | 2.6 µM |
| Dragmacidin D | A549 (human lung adenocarcinoma) | Cytotoxicity | 72 h | 8.3 µM |
| Dragmacidin D | MDA-MB-231 (human breast cancer) | Caspase 3/7 Cleavage (3D spheroids) | 24 h | 8 ± 1 µM |
| Dragmacidin D | MDA-MB-468 (human breast cancer) | Caspase 3/7 Cleavage (3D spheroids) | 24 h | 16 ± 0.6 µM |
Data for Dragmacidin D is sourced from a study on its effects on triple-negative breast cancer spheroids.[2]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol provides a general method for assessing cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Dragmacidin G stock solution (in DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of Dragmacidin G in complete culture medium from the DMSO stock. The final DMSO concentration should be consistent across all wells and not exceed 0.5%. Include a vehicle control (DMSO only).
-
Incubation: Incubate the cells with Dragmacidin G for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in a humidified incubator to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Western Blotting for Phosphorylated Proteins
This protocol is designed to assess the effect of Dragmacidin G on the phosphorylation status of downstream target proteins of PP1 and PP2A.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Dragmacidin G stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (total and phosphorylated forms of the protein of interest)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Plate and treat cells with Dragmacidin G for the desired time. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate them by SDS-PAGE. Transfer the proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt, anti-phospho-ERK) overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Stripping and Reprobing (Optional): The membrane can be stripped and reprobed with an antibody against the total protein to normalize for loading.
Visualizations
Signaling Pathway of a Serine/Threonine Phosphatase Inhibitor
Caption: Inhibition of PP1/PP2A by Dragmacidin G leads to hyperphosphorylation of downstream proteins.
Experimental Workflow for Troubleshooting Low Compound Activity
Caption: A logical workflow for troubleshooting experiments where Dragmacidin G shows low activity.
Logical Relationship for Interpreting High Background in an Assay
Caption: Decision tree for investigating the cause of high background signal in cell-based assays.
References
- 1. researchgate.net [researchgate.net]
- 2. The Marine Natural Compound Dragmacidin D Selectively Induces Apoptosis in Triple-Negative Breast Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dragmacidin D | Chem-Station Int. Ed. [en.chem-station.com]
- 4. PP2A as a master regulator of the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of protein phosphatases PP1, PP2A, PP4 and Cdc14 in the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Altering phosphorylation in cancer through PP2A modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lifetein.com [lifetein.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Bioavailability of Dragmacidin G
Welcome to the technical support center for Dragmacidin G. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues related to the bioavailability of this potent marine alkaloid.
Frequently Asked Questions (FAQs)
Q1: What is Dragmacidin G and why is its bioavailability a concern?
Dragmacidin G is a bis-indole alkaloid first isolated from a deep-water sponge of the genus Spongosorites.[1][2] Its complex structure, featuring two indole rings linked by a pyrazine ring and a rare N-(2-mercaptoethyl)-guanidine side chain, contributes to its significant biological activities, including antibacterial effects against methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis, as well as cytotoxicity in pancreatic cancer cell lines.[2][3][4] However, like many marine natural products, its large molecular weight and complex structure can lead to poor aqueous solubility and low membrane permeability, posing significant challenges to achieving adequate oral bioavailability for clinical applications.
Q2: What are the primary factors that may limit the oral bioavailability of Dragmacidin G?
The primary factors likely limiting the oral bioavailability of Dragmacidin G include:
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Poor Aqueous Solubility: The large, hydrophobic bis-indole core likely results in low solubility in gastrointestinal fluids.
-
Low Membrane Permeability: The molecular size and presence of polar functional groups may hinder its passive diffusion across the intestinal epithelium.
-
First-Pass Metabolism: As with many xenobiotics, Dragmacidin G may be subject to extensive metabolism in the gut wall and liver, reducing the amount of active compound that reaches systemic circulation.
-
Efflux by Transporters: It may be a substrate for efflux transporters such as P-glycoprotein (P-gp), which actively pump drugs out of intestinal cells back into the lumen.
Q3: What general strategies can be employed to enhance the bioavailability of alkaloid compounds like Dragmacidin G?
Several formulation strategies can be explored to overcome the bioavailability challenges of alkaloids.[5][6] These include:
-
Salt Formation: Converting the basic nitrogen atoms in the guanidine side chain or indole rings to a salt form can significantly improve aqueous solubility.[5]
-
Lipid-Based Formulations: Incorporating Dragmacidin G into lipid-based delivery systems such as liposomes, solid lipid nanoparticles (SLNs), or self-emulsifying drug delivery systems (SEDDS) can enhance its solubility and facilitate lymphatic absorption, thereby bypassing first-pass metabolism.[5][6]
-
Nanoformulations: Reducing the particle size of Dragmacidin G to the nanoscale can increase its surface area, leading to improved dissolution rates and solubility.[5][6]
-
Complexation with Cyclodextrins: Encapsulating the hydrophobic Dragmacidin G molecule within the lipophilic cavity of cyclodextrins can enhance its aqueous solubility and stability.[5][6]
-
Use of Permeation Enhancers: Co-administration with compounds that reversibly open tight junctions in the intestinal epithelium can increase the absorption of poorly permeable drugs.[5]
Troubleshooting Guides
Issue 1: Poor Dissolution of Dragmacidin G in Aqueous Buffers
-
Symptom: Inconsistent or low concentrations of Dragmacidin G in solution during in vitro dissolution testing.
-
Possible Cause: Low intrinsic aqueous solubility of the free base form of Dragmacidin G.
-
Troubleshooting Steps:
-
pH Adjustment: Attempt to dissolve Dragmacidin G in buffers with a lower pH to protonate the basic nitrogen centers, which may increase solubility.
-
Co-solvents: Utilize pharmaceutically acceptable co-solvents (e.g., ethanol, propylene glycol, PEG 400) in the dissolution medium.
-
Micronization: If working with a solid form, reduce the particle size through micronization to increase the surface area available for dissolution.[6]
-
Salt Formation: Synthesize a salt form of Dragmacidin G (e.g., hydrochloride, tartrate) and compare its dissolution profile to the free base.
-
Issue 2: High Variability in In Vivo Pharmacokinetic Data
-
Symptom: Large standard deviations in plasma concentration-time profiles following oral administration in animal models.
-
Possible Cause: May be due to poor and variable absorption, potentially influenced by food effects or gastrointestinal transit time.
-
Troubleshooting Steps:
-
Fasted vs. Fed Studies: Conduct pharmacokinetic studies in both fasted and fed states to assess the impact of food on absorption.
-
Formulation Optimization: Develop a more robust formulation to ensure consistent drug release and absorption. Consider a lipid-based formulation like SEDDS to minimize variability.
-
Dose Proportionality Study: Evaluate the pharmacokinetics at multiple dose levels to check for non-linear absorption, which could indicate saturation of transport mechanisms.
-
Issue 3: Low Oral Bioavailability Despite Good Aqueous Solubility
-
Symptom: A salt form or a highly soluble formulation of Dragmacidin G still results in low oral bioavailability.
-
Possible Cause: The primary barrier to absorption may be poor membrane permeability or significant first-pass metabolism, rather than solubility.
-
Troubleshooting Steps:
-
Caco-2 Permeability Assay: Perform an in vitro Caco-2 cell permeability assay to assess the intrinsic permeability of Dragmacidin G and determine if it is a substrate for P-gp efflux.
-
Co-administration with P-gp Inhibitors: In animal studies, co-administer Dragmacidin G with a known P-gp inhibitor (e.g., verapamil, ketoconazole) to see if bioavailability increases.
-
Microsomal Stability Assay: Conduct an in vitro liver microsomal stability assay to evaluate the extent of first-pass metabolism.
-
Data Presentation
Table 1: Comparison of Potential Bioavailability Enhancement Strategies for Dragmacidin G
| Strategy | Principle | Potential Advantages for Dragmacidin G | Potential Challenges |
| Salt Formation | Increases aqueous solubility by creating an ionized form of the drug.[5] | Simple to implement; can significantly improve dissolution rate. | May not improve membrane permeability; potential for conversion back to free base in the GI tract. |
| Lipid-Based Formulations (e.g., SEDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a microemulsion in the GI tract.[5][6] | Enhances solubility and can promote lymphatic uptake, bypassing first-pass metabolism. | Formulation development can be complex; potential for GI side effects with high surfactant concentrations. |
| Nanoformulations (e.g., Nanocrystals) | Increases surface area by reducing particle size, leading to faster dissolution.[6] | Applicable to poorly soluble drugs; can improve the rate and extent of absorption. | Requires specialized equipment for production; potential for particle aggregation. |
| Cyclodextrin Complexation | Encapsulates the drug molecule within a cyclodextrin, shielding it from the aqueous environment and increasing solubility.[6] | Can improve both solubility and stability. | Limited drug loading capacity; may not be suitable for very large molecules. |
Experimental Protocols
Protocol 1: Preparation and Evaluation of a Dragmacidin G Solid Lipid Nanoparticle (SLN) Formulation
-
Materials: Dragmacidin G, a solid lipid (e.g., glyceryl monostearate), a surfactant (e.g., Poloxamer 188), and purified water.
-
Method (Hot Homogenization Technique): a. Melt the solid lipid at a temperature approximately 5-10°C above its melting point. b. Dissolve Dragmacidin G in the molten lipid. c. Separately, heat the aqueous surfactant solution to the same temperature. d. Add the hot aqueous phase to the molten lipid phase and immediately homogenize at high speed (e.g., 15,000 rpm) for 10-15 minutes to form a hot oil-in-water emulsion. e. Cool the emulsion in an ice bath while stirring to allow the lipid to recrystallize and form SLNs.
-
Characterization: a. Particle Size and Zeta Potential: Analyze using dynamic light scattering (DLS). b. Entrapment Efficiency: Separate the unentrapped drug from the SLNs by ultracentrifugation and quantify the drug in the supernatant using a validated analytical method (e.g., HPLC-UV). c. In Vitro Dissolution: Compare the dissolution profile of the Dragmacidin G-loaded SLNs to the unformulated drug in a relevant dissolution medium (e.g., simulated gastric fluid followed by simulated intestinal fluid).
Protocol 2: Caco-2 Permeability Assay for Dragmacidin G
-
Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Permeability Measurement: a. Apical to Basolateral (A-B) Transport: Add a solution of Dragmacidin G in transport buffer to the apical (upper) chamber. At predetermined time points, take samples from the basolateral (lower) chamber and analyze for Dragmacidin G concentration. b. Basolateral to Apical (B-A) Transport: Add Dragmacidin G to the basolateral chamber and sample from the apical chamber to assess efflux.
-
Data Analysis: a. Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. b. Calculate the efflux ratio (Papp B-A / Papp A-B). An efflux ratio significantly greater than 1 suggests that Dragmacidin G is a substrate for efflux transporters like P-gp.
Mandatory Visualizations
Caption: Workflow for enhancing Dragmacidin G bioavailability.
Caption: Troubleshooting logic for low bioavailability.
Caption: Potential signaling pathways affected by Dragmacidins.
References
- 1. researchgate.net [researchgate.net]
- 2. Dragmacidin G, a Bioactive Bis-Indole Alkaloid from a Deep-Water Sponge of the Genus Spongosorites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Method for enhanced bioavailability of alkaloids | Filo [askfilo.com]
- 6. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
Technical Support Center: Synthesis of Dragmacidin G
This technical support center provides troubleshooting guidance and frequently asked questions for researchers engaged in the total synthesis of Dragmacidin G. The information is based on established synthetic routes and aims to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for the total synthesis of Dragmacidin G?
A1: The first total synthesis of Dragmacidin G was achieved through a strategy involving nucleophilic aromatic substitution (SNAr) and site-selective cross-coupling reactions.[1][2][3] The core of the molecule is constructed by sequentially introducing two different indole moieties onto a central pyrazine ring. A key feature of the synthesis is the careful ordering of substituent introduction to avoid catalyst poisoning by the sulfide group.[1]
Q2: Why is the order of substituent introduction on the pyrazine ring important?
A2: The order is critical because the sulfide unit, which is part of the N-(2-guanidinoethyl)thio side chain, can poison the transition-metal catalysts (e.g., Palladium) used in the cross-coupling reactions (e.g., Stille coupling).[1] Therefore, the bis-indole skeleton is typically constructed first, followed by the introduction of the sulfide side chain via a nucleophilic aromatic substitution reaction.
Q3: What are the key bond-forming reactions in the synthesis of Dragmacidin G?
A3: The key bond-forming reactions are:
-
Site-selective Stille cross-coupling: To couple the two indole units to the pyrazine core.[1]
-
Nucleophilic Aromatic Substitution (SNAr): To introduce the N-(2-guanidinoethyl)thio side chain onto the pyrazine ring.[1]
Troubleshooting Guide
Low Yield in Stille Cross-Coupling Steps
Problem: I am experiencing low yields for the Stille coupling of the indolylstannane with the brominated pyrazine derivative.
Possible Causes and Solutions:
-
Catalyst Inactivation:
-
Cause: The palladium catalyst can be sensitive to impurities or the sulfide moiety if the reaction order is incorrect.
-
Solution: Ensure all glassware is scrupulously dried and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen). Use freshly distilled and degassed solvents. If you suspect sulfide poisoning, reconsider your synthetic strategy to introduce the sulfide at a later stage.
-
-
Poor Quality of Organostannane Reagent:
-
Cause: The indolylstannane reagent may have degraded upon storage.
-
Solution: Use freshly prepared or purified indolylstannane. Purity can be checked by 1H NMR.
-
-
Suboptimal Reaction Conditions:
-
Cause: The choice of ligand, solvent, or temperature can significantly impact the yield.
-
Solution: Screen different phosphine ligands. P(2-furyl)3 has been reported to be effective.[1] Ensure the reaction temperature is appropriate for the specific substrates.
-
Side Reactions during Nucleophilic Aromatic Substitution (SNAr)
Problem: I am observing significant side products during the introduction of the N-(2-guanidinoethyl)thio side chain.
Possible Causes and Solutions:
-
Competing Reactions:
-
Cause: The nucleophile may react at other sites on the molecule, or the starting material may degrade under the reaction conditions.
-
Solution: Lower the reaction temperature to improve selectivity. Ensure a suitable base is used in the correct stoichiometric amount.
-
-
Oxidation of the Thiol:
-
Cause: The thiol of the N-(2-guanidinoethyl)thio side chain is susceptible to oxidation, leading to disulfide formation.
-
Solution: Perform the reaction under an inert atmosphere and use degassed solvents.
-
Quantitative Data Summary
The following table summarizes the reported yields for key steps in the total synthesis of Dragmacidin G.
| Step | Reactants | Product | Reported Yield (%) | Reference |
| First Stille Coupling | 2,5-dibromo-3-fluoropyrazine, Indolylstannane 9 | Intermediate 11 | 61 | [1] |
| Second Stille Coupling | Intermediate 11, Indolylstannane 17 | Intermediate 10 | 87 | [1] |
| SNAr Reaction | Intermediate 10, N-(2-mercaptoethyl)guanidine | Dragmacidin G | 48 (overall) | [1] |
Experimental Protocols
Protocol: Site-Selective Stille Cross-Coupling
This protocol describes the first site-selective Stille coupling to form intermediate 11.
Materials:
-
2,5-dibromo-3-fluoropyrazine
-
Indolylstannane 9
-
Pd2(dba)3
-
P(2-furyl)3
-
Anhydrous and degassed toluene
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add 2,5-dibromo-3-fluoropyrazine.
-
Add anhydrous and degassed toluene to dissolve the starting material.
-
Add Pd2(dba)3 (10 mol %) and P(2-furyl)3 (20 mol %).
-
Stir the mixture for 10 minutes at room temperature.
-
Add a solution of indolylstannane 9 (1.1 equiv) in anhydrous and degassed toluene dropwise over 15 minutes.
-
Heat the reaction mixture to the appropriate temperature (e.g., 80 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of KF.
-
Stir vigorously for 1 hour, then filter through a pad of Celite.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Overall synthetic workflow for Dragmacidin G.
Caption: Simplified catalytic cycle for the Stille cross-coupling reaction.
References
Dragmacidin G Analog Synthesis: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the synthesis of Dragmacidin G analogs. The information is tailored for researchers, scientists, and drug development professionals to navigate potential challenges in their synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for Dragmacidin G?
The first total synthesis of Dragmacidin G was achieved through a strategy involving the construction of a central pyrazine core, followed by site-selective introduction of two different indole moieties and a final installation of the guanidino-ethylthio side chain.[1][2][3] Key reactions include nucleophilic aromatic substitution (SNAr) and sequential palladium-catalyzed Stille cross-coupling reactions.[1][2]
Q2: What are the key precursors for the synthesis of the Dragmacidin G core?
The synthesis typically starts with a functionalized pyrazine derivative, such as a 2,5-dibromopyrazine, which serves as the central scaffold.[2] The indole moieties are introduced using appropriately substituted indolylstannanes in Stille coupling reactions.[2]
Q3: Are there any known challenges with the pyrazinone synthesis itself?
The synthesis of substituted pyrazinones can sometimes be challenging. For instance, when using methods involving the cyclization of α-aminonitriles with oxalyl halides, the reaction can be difficult if the substituents are bulky or electron-withdrawing, often leading to low yields.[4]
Troubleshooting Guide
Low Yield in Stille Cross-Coupling Reactions
Problem: The Stille coupling reaction to introduce the indole moieties onto the pyrazine core is giving low yields.
Possible Causes & Solutions:
-
Catalyst Poisoning: The sulfide unit can sometimes poison the transition-metal catalyst.[2] Consider the order of substituent introduction; it may be beneficial to perform the coupling reactions before introducing the sulfur-containing side chain.
-
Suboptimal Reaction Conditions: The choice of catalyst, ligand, and solvent is crucial. For the site-selective Stille coupling, a combination of a palladium catalyst (e.g., Pd(PPh₃)₄) and a specific ligand (e.g., P(2-furyl)₃) has been shown to be effective.[2] Experiment with different palladium sources (e.g., Pd₂(dba)₃) and phosphine ligands.
-
Purity of Reagents: Ensure the indolylstannane reagent is pure and free of trialkyltin halides, which can negatively impact the reaction.
| Parameter | Recommended Condition | Alternative to Try |
| Catalyst | Pd(PPh₃)₄ (20 mol %) | Pd₂(dba)₃ |
| Ligand | P(2-furyl)₃ (20 mol %) | XPhos, SPhos |
| Solvent | Toluene | Dioxane, DMF |
| Temperature | 100 °C | 80-120 °C |
Side Reactions in Nucleophilic Aromatic Substitution (SNAr)
Problem: Attempting to introduce the guanidino-ethylthio side chain via SNAr on a fluorinated pyrazine results in multiple products or low conversion.
Possible Causes & Solutions:
-
Insufficient Activation: The pyrazine ring may not be sufficiently electron-deficient to undergo facile SNAr. Ensure that electron-withdrawing groups are present on the ring.
-
Incorrect Base: The choice of base is critical to deprotonate the thiol without causing side reactions. A non-nucleophilic organic base like diisopropylethylamine (DIPEA) is often a good choice.
-
Reaction Temperature: SNAr reactions can be sensitive to temperature. Start at a lower temperature and gradually increase it to find the optimal condition that minimizes decomposition while ensuring a reasonable reaction rate.
| Parameter | Recommended Condition | Alternative to Try |
| Substrate | Fluorinated pyrazine derivative | Chlorinated pyrazine derivative |
| Nucleophile | N-(2-mercaptoethyl)guanidine | |
| Base | DIPEA | K₂CO₃, Cs₂CO₃ |
| Solvent | DMF | DMSO, NMP |
| Temperature | Room Temperature to 50 °C | 0 °C to 80 °C |
Experimental Protocols
Protocol 1: Site-Selective Stille Cross-Coupling
This protocol describes the first Stille coupling to introduce an indole moiety onto a 2,5-dibromopyrazine derivative.
-
To a solution of 2,5-dibromopyrazine (1.0 equiv) in toluene are added the first indolylstannane (1.1 equiv), Pd(PPh₃)₄ (0.20 equiv), and P(2-furyl)₃ (0.20 equiv).
-
The mixture is degassed with argon for 15 minutes.
-
The reaction is heated to 100 °C and stirred for 12 hours.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with saturated aqueous KF solution and brine.
-
The organic layer is dried over Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the mono-indolyl pyrazine. A reported yield for a similar reaction was 61%.[2]
Protocol 2: Second Stille Cross-Coupling
This protocol describes the second Stille coupling to introduce the second indole moiety.
-
To a solution of the mono-indolyl-bromo-pyrazine (1.0 equiv) in toluene are added the second indolylstannane (1.2 equiv) and Pd(PPh₃)₄ (0.10 equiv).
-
The mixture is degassed with argon for 15 minutes.
-
The reaction is heated to 110 °C and stirred for 18 hours.
-
After cooling to room temperature, the reaction mixture is worked up as described in Protocol 1.
-
The crude product is purified by flash column chromatography on silica gel. A reported yield for a similar reaction was 87%.[2]
Visualizations
Caption: Synthetic workflow for Dragmacidin G analogs.
Caption: Troubleshooting logic for Stille coupling reactions.
References
Validation & Comparative
Dragmacidin G: A Comparative Guide to a Potent Marine-Derived Bis-Indole Alkaloid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Dragmacidin G with other notable marine-derived alkaloids, focusing on their cytotoxic and enzyme-inhibitory activities. The information presented is supported by experimental data to facilitate objective evaluation for research and drug development purposes.
Introduction to Dragmacidin G and Other Marine Alkaloids
Dragmacidin G is a bis-indole alkaloid first isolated from a deep-water sponge of the genus Spongosorites. Its unique chemical structure, featuring a pyrazine ring linking the two indole moieties and a rare N-(2-mercaptoethyl)-guanidine side chain, contributes to its broad spectrum of biological activities.[1] This guide compares Dragmacidin G with other well-studied marine-derived alkaloids, including other dragmacidins, topsentins, hamacanthins, and fascaplysin, highlighting their performance in various biological assays.
Comparative Analysis of Biological Activities
The following tables summarize the quantitative data on the cytotoxic and enzyme-inhibitory activities of Dragmacidin G and other selected marine-derived alkaloids.
Cytotoxicity Against Cancer Cell Lines
The cytotoxic effects of these marine alkaloids have been evaluated against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented in the table below.
| Compound | Cell Line | IC50 (µM) | Reference |
| Dragmacidin G | PANC-1 (Pancreatic) | 18 ± 0.4 | [2] |
| MIA PaCa-2 (Pancreatic) | 26 ± 1.4 | [2] | |
| BxPC-3 (Pancreatic) | 14 ± 1.4 | [2] | |
| ASPC-1 (Pancreatic) | 27 ± 0.8 | [2] | |
| HeLa (Cervical) | Moderate Activity | [3] | |
| Dragmacidin D | P388 (Murine Leukemia) | 2.6 | [4] |
| A549 (Human Lung) | 8.3 | [4] | |
| MDA-MB-231 (TNBC) Spheroids | 8 ± 1 | [5] | |
| MDA-MB-468 (TNBC) Spheroids | 16 ± 0.6 | [5] | |
| Nortopsentin A | P388 (Murine Leukemia) | 7.6 | [6] |
| Nortopsentin B | P388 (Murine Leukemia) | 7.8 | [6] |
| Nortopsentin C | P388 (Murine Leukemia) | 1.7 | [6] |
| Fascaplysin | SCLC cell lines (various) | ~0.89 (mean) | [7] |
| C6 (Glioma) | >0.5 | [8] | |
| HL-60 (Leukemia) | 0.5 (at 48h) | [9] |
Antibacterial and Antiplasmodial Activity
Dragmacidin G has demonstrated significant activity against various pathogens.
| Compound | Organism | MIC (µM) | IC50 (µM) | Reference |
| Dragmacidin G | Staphylococcus aureus | 1 | [2] | |
| MRSA | 1 | [2] | ||
| Mycobacterium tuberculosis | 21.0 | [2] | ||
| Plasmodium falciparum (DD2 strain) | 6.4 | [2] | ||
| Topsentins & Hamacanthins | MRSA | 15.4 - 25.6 | [2] |
Signaling Pathways and Mechanisms of Action
Dragmacidins: Inhibition of Protein Phosphatases PP1 and PP2A
Several members of the dragmacidin family, including Dragmacidin D, I, and J, have been identified as potent inhibitors of serine/threonine protein phosphatases, particularly Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A).[4][10][11] These phosphatases are crucial regulators of numerous cellular processes, including cell cycle progression, and their inhibition can lead to cell cycle arrest and apoptosis. The inhibition of PP1 and/or PP2A by dragmacidins is believed to be a key mechanism underlying their cytotoxic effects.[10][11]
Below is a diagram illustrating the general signaling pathway of PP1/PP2A inhibition.
Caption: Inhibition of PP1/PP2A by Dragmacidins disrupts cell cycle regulation.
Fascaplysin: A Multi-Targeted Alkaloid
Fascaplysin exhibits its anticancer effects through multiple mechanisms. It is a known inhibitor of cyclin-dependent kinase 4 (CDK4), leading to cell cycle arrest at the G1/S phase.[1][9] Furthermore, it has been shown to induce apoptosis and autophagy through the inhibition of the PI3K/AKT/mTOR signaling pathway.[9][12] Fascaplysin can also regulate the Wnt/β-catenin signaling pathway and induce ferroptosis.[1]
The following diagram depicts the multifaceted signaling pathways targeted by Fascaplysin.
Caption: Fascaplysin's diverse mechanisms of action.
Experimental Protocols
MTT Assay for Cytotoxicity
This protocol is a widely used colorimetric assay to assess cell viability.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
96-well microtiter plates
-
Cancer cell lines
-
Complete culture medium
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Treat the cells with various concentrations of the marine alkaloids for the desired exposure time (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. The plate can be placed on a shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
The workflow for the MTT assay is illustrated below.
References
- 1. mdpi.com [mdpi.com]
- 2. Alkaloids as neuroprotectors: targeting signaling pathways in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, antitumor activity and CDK1 inhibiton of new thiazole nortopsentin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Marine Natural Compound Dragmacidin D Selectively Induces Apoptosis in Triple-Negative Breast Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Nortopsentins as Leads from Marine Organisms for Anticancer and Anti-Inflammatory Agent Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Antitumor Activity of New Thiazole Nortopsentin Analogs [mdpi.com]
- 9. Marine-Derived Lead Fascaplysin: Pharmacological Activity, Total Synthesis, and Structural Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. On the Mechanism of Action of Dragmacidins I and J, Two New Representatives of a New Class of Protein Phosphatase 1 and 2A Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fascaplysin induces caspase mediated crosstalk between apoptosis and autophagy through the inhibition of PI3K/AKT/mTOR signaling cascade in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Dragmacidin G and Topsentin: Bioactivity and Mechanisms
A deep dive into two potent marine-derived bis-indole alkaloids, this guide offers a comparative analysis of Dragmacidin G and Topsentin for researchers, scientists, and drug development professionals. We present a side-by-side look at their biological activities, supported by quantitative experimental data, and elucidate their distinct mechanisms of action through detailed signaling pathway diagrams.
Introduction
Dragmacidin G and Topsentin are marine natural products belonging to the bis-indole alkaloid family, isolated from deep-sea sponges.[1] Both compounds have garnered significant attention in the scientific community for their broad spectrum of biological activities, including potent anticancer, antimicrobial, and antiviral properties. Structurally, they share a core bis(indole) framework but differ in the linking heterocyclic core and side chains, which contributes to their distinct pharmacological profiles. This guide provides a comparative overview of their efficacy, supported by experimental data, and explores their underlying molecular mechanisms.
Comparative Biological Activity: A Quantitative Overview
The following tables summarize the in vitro efficacy of Dragmacidin G and Topsentin against a range of cancer cell lines and microbial pathogens. The data, presented as IC50 (half-maximal inhibitory concentration) and MIC (minimum inhibitory concentration) values, are collated from various studies to provide a quantitative comparison of their potency.
Table 1: Comparative Anticancer Activity (IC50 values in µM)
| Cancer Cell Line | Cell Type | Dragmacidin G (µM) | Topsentin (µM) |
| PANC-1 | Human Pancreatic Carcinoma | 18 ± 0.4 | Not Reported |
| MIA PaCa-2 | Human Pancreatic Carcinoma | 26 ± 1.4 | Not Reported |
| BxPC-3 | Human Pancreatic Adenocarcinoma | 14 ± 1.4 | Not Reported |
| ASPC-1 | Human Pancreatic Adenocarcinoma | 27 ± 0.8 | Not Reported |
| P388 | Murine Leukemia | Not Reported | 4 - 40[2][3] |
| B16 | Murine Melanoma | Not Reported | - (Active in vivo)[2] |
Table 2: Comparative Antimicrobial Activity (MIC/EC50 values)
| Microorganism/Virus | Type | Dragmacidin G (µM/mg/kg) | Topsentin (µM/mg/kg) |
| Staphylococcus aureus | Bacterium | 1 µM (MIC) | Not Reported |
| Methicillin-resistant S. aureus (MRSA) | Bacterium | 1 µM (MIC) | Not Reported |
| Mycobacterium tuberculosis | Bacterium | 21.0 µM (MIC) | Not Reported |
| Plasmodium falciparum (DD2 strain) | Protozoan | 6.4 µM (IC50) | Not Reported |
| Tobacco Mosaic Virus (TMV) | Virus | Not Reported | Higher than Ribavirin[4] |
| Sclerotinia sclerotiorum | Fungus | Not Reported | 4-5 mg/kg (EC50)[4] |
| Rhizoctonia solani | Fungus | Not Reported | 4-5 mg/kg (EC50)[4] |
| Botrytis cinerea | Fungus | Not Reported | 4-5 mg/kg (EC50)[4] |
Mechanisms of Action
While both compounds exhibit a range of similar biological activities, their mechanisms of action at the molecular level are distinct. Topsentin primarily functions as an inhibitor of inflammatory pathways, whereas Dragmacidin G targets key regulators of the cell cycle.
Dragmacidin G: Inhibition of Protein Phosphatases and Cell Cycle Arrest
Dragmacidin G exerts its cytotoxic effects through the inhibition of serine/threonine protein phosphatases, specifically Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A). These phosphatases are crucial for cell cycle regulation, and their inhibition by Dragmacidin G leads to a mitotic arrest at the metaphase. This results in an increase in the phosphorylation status of key cell cycle proteins, such as the retinoblastoma protein (pRB), ultimately leading to apoptosis.
Topsentin: Modulation of Inflammatory and Proliferation Pathways
Topsentin's mechanism of action is centered around the inhibition of the pro-inflammatory enzyme Cyclooxygenase-2 (COX-2).[5] This inhibition is achieved by suppressing the upstream Mitogen-Activated Protein Kinase (MAPK) and Activator Protein-1 (AP-1) signaling pathways.[5] By downregulating these pathways, Topsentin reduces the expression of COX-2, which in turn decreases the production of prostaglandins, key mediators of inflammation and pain. Furthermore, Topsentin has been shown to interact with DNA in the minor groove, which may contribute to its cytotoxic effects by inhibiting DNA synthesis.[2]
Experimental Protocols
To ensure the reproducibility of the cited findings, this section details the methodologies for key experiments used to evaluate the bioactivity of Dragmacidin G and Topsentin.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Culture: P388 murine leukemia cells are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well microtiter plates at a density of approximately 5 x 10^4 cells/well and allowed to attach overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compound (Dragmacidin G or Topsentin). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is then removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined by plotting the percentage of viability against the compound concentration.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared from a fresh culture and adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Compound Dilution: Serial twofold dilutions of the test compound are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (microorganism with no compound) and a negative control (medium with no microorganism) are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion
Dragmacidin G and Topsentin are both highly promising marine natural products with significant therapeutic potential. While they share a common bis-indole alkaloid scaffold and exhibit a broad range of bioactivities, their distinct mechanisms of action offer different avenues for drug development. Topsentin's anti-inflammatory properties, mediated through the inhibition of the COX-2 pathway, make it a strong candidate for the development of novel anti-inflammatory and chemopreventive agents. In contrast, Dragmacidin G's ability to induce cell cycle arrest through the inhibition of key protein phosphatases positions it as a potential lead for the development of new anticancer therapies. Further research, including in vivo studies and structural modifications to enhance potency and selectivity, will be crucial in harnessing the full therapeutic potential of these fascinating marine compounds.
References
- 1. Total Synthesis of Dragmacidins G and H - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitumor activity and biochemical effects of topsentin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nortopsentins as Leads from Marine Organisms for Anticancer and Anti-Inflammatory Agent Development [mdpi.com]
- 4. Discovery of Topsentin Alkaloids and Their Derivatives as Novel Antiviral and Anti-phytopathogenic Fungus Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. brieflands.com [brieflands.com]
Dragmacidin G: A Potent Marine-Derived Antibacterial Agent Compared to Standard Antibiotics
A detailed comparative analysis of the in vitro efficacy of Dragmacidin G against Gram-positive bacteria, benchmarked against established clinical antibiotics.
Dragmacidin G, a bis-indole alkaloid isolated from the deep-water marine sponge of the genus Spongosorites, has demonstrated significant antibacterial potential, particularly against challenging pathogens such as methicillin-resistant Staphylococcus aureus (MRSA). This guide provides a comparative overview of the efficacy of Dragmacidin G in relation to well-known antibiotics, including vancomycin, ciprofloxacin, and penicillin. The comparative analysis is supported by quantitative in vitro data, detailed experimental methodologies, and visual representations of the respective mechanisms of action.
Efficacy Overview: A Quantitative Comparison
The in vitro antibacterial efficacy of Dragmacidin G and a selection of standard antibiotics against Staphylococcus aureus is summarized in the table below. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, which represents the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.
| Compound/Antibiotic | Target Organism | MIC (µg/mL) |
| Dragmacidin G | Staphylococcus aureus | 2 |
| Vancomycin | Staphylococcus aureus ATCC 29213 | 0.5 - 2 |
| Ciprofloxacin | Staphylococcus aureus ATCC 29213 | 0.25 - 1 |
| Penicillin | Staphylococcus aureus ATCC 29213 | 0.06 - >256 (resistance is common) |
Note: The MIC value for Dragmacidin G is based on the study by Yamazaki et al. (2024) against Staphylococcus aureus. Comparator antibiotic MIC ranges are based on typical values for the reference strain ATCC 29213 and can vary.
Mechanisms of Action: A Visual Guide
The antibacterial activity of Dragmacidin G and the compared antibiotics stems from their distinct mechanisms of action, which are illustrated in the diagrams below.
Correlation of In Vitro and In Vivo Activity of Dragmacidin G: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro and in vivo activities of Dragmacidin G, a marine alkaloid with promising therapeutic potential. Due to the limited availability of in vivo data for Dragmacidin G, this guide establishes a proposed correlation based on its demonstrated in vitro efficacy and data from closely related analogs, primarily Dragmacidin D. This document aims to serve as a valuable resource for researchers investigating the therapeutic applications of this novel compound.
In Vitro Activity of Dragmacidin G and Analogs
Dragmacidin G has demonstrated significant biological activity in various in vitro assays, particularly exhibiting antibacterial and anticancer properties.
Anticancer Activity
While specific IC50 values for Dragmacidin G against pancreatic cancer cell lines are not yet publicly available, a study has reported its activity against a panel of these cells. To provide a quantitative perspective, data for the closely related analog, Dragmacidin D, is presented below. It is important to note that these values may not be directly representative of Dragmacidin G's potency but offer a valuable point of reference.
| Compound | Cell Line | Assay Type | Incubation Time (h) | IC50 (µM) |
| Dragmacidin D | P388 (Murine Leukemia) | Not Specified | 72 | 2.6 |
| Dragmacidin D | A549 (Human Lung Adenocarcinoma) | Not Specified | 72 | 8.3 |
| Dragmacidin D | MDA-MB-231 (Triple-Negative Breast Cancer) | Caspase 3/7 Cleavage (3D Spheroid) | 24 | 8 ± 1 |
| Dragmacidin D | MDA-MB-468 (Triple-Negative Breast Cancer) | Caspase 3/7 Cleavage (3D Spheroid) | 24 | 16 ± 0.6 |
Antibacterial Activity
Recent studies on the total synthesis of Dragmacidin G have provided specific Minimum Inhibitory Concentration (MIC) values, highlighting its potent activity against clinically relevant bacteria.
| Compound | Bacterial Strain | Resistance Profile | MIC (µM) |
| Dragmacidin G | Staphylococcus aureus (NTCT8325) | Methicillin-Susceptible (MSSA) | 1.56 |
| Dragmacidin G | Staphylococcus aureus (CN02) | Methicillin-Resistant (MRSA) | 1.56 |
Proposed In Vivo Correlation and Efficacy
A direct in vitro-in vivo correlation (IVIVC) for Dragmacidin G has not yet been established. However, based on its potent in vitro activity, particularly its antibacterial effects, a strong potential for in vivo efficacy can be inferred. The low micromolar MIC values against both MSSA and MRSA suggest that therapeutic concentrations may be achievable in vivo to combat staphylococcal infections.
For its anticancer potential, the activity of Dragmacidin D in 3D spheroid models, which are considered more predictive of clinical efficacy, suggests that Dragmacidin G could exhibit significant tumor growth inhibition in vivo. Further preclinical studies using xenograft models are warranted to confirm this hypothesis.
Experimental Protocols
In Vitro Cytotoxicity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
Materials:
-
Dragmacidin G
-
Target cancer cell lines (e.g., PANC-1, MiaPaCa-2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat cells with serial dilutions of Dragmacidin G and incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
In Vivo Anticancer Efficacy: Pancreatic Cancer Xenograft Model
This model is used to evaluate the antitumor activity of a compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID)
-
Human pancreatic cancer cells (e.g., PANC-1)
-
Matrigel (optional)
-
Dragmacidin G formulation for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject 1-5 x 10^6 pancreatic cancer cells (resuspended in PBS or mixed with Matrigel) into the flank of each mouse.
-
Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into control and treatment groups.
-
Administer Dragmacidin G or vehicle control to the mice via a clinically relevant route (e.g., intraperitoneal, oral).
-
Measure tumor volume with calipers every 2-3 days using the formula: Volume = (length x width²) / 2.
-
Monitor animal body weight and overall health.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Mechanism of Action and Signaling Pathways
The precise molecular mechanism of Dragmacidin G is still under investigation. However, based on studies of its analogs, it is proposed to function as a protein phosphatase inhibitor and may modulate key signaling pathways involved in cell growth, proliferation, and survival.
Protein Phosphatase Inhibition
Dragmacidins, as a class of compounds, have been shown to inhibit protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A). These enzymes play crucial roles in regulating a wide range of cellular processes, and their inhibition can lead to cell cycle arrest and apoptosis.
Caption: Proposed inhibition of protein phosphatases by Dragmacidin G.
Modulation of NF-κB and PI3K/Akt/mTOR Pathways
Based on the activity of Dragmacidin D, it is hypothesized that Dragmacidin G may also influence the NF-κB and PI3K/Akt/mTOR signaling pathways. These pathways are central to cancer cell survival, proliferation, and inflammation.
Caption: Hypothesized signaling pathways modulated by Dragmacidin G.
Conclusion
Dragmacidin G is a promising natural product with demonstrated potent in vitro antibacterial activity and potential for significant anticancer efficacy. While in vivo data is currently limited, the available in vitro results strongly support its further investigation in preclinical models. The proposed mechanisms of action, including protein phosphatase inhibition and modulation of key cancer-related signaling pathways, provide a solid foundation for future drug development efforts. This guide serves as a starting point for researchers to design and execute further studies to fully elucidate the therapeutic potential of Dragmacidin G.
Validating the Antibacterial Target of Dragmacidin G: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the marine-derived bis-indole alkaloid Dragmacidin G, focusing on its antibacterial properties and the ongoing challenge of validating its specific molecular target. While the precise mechanism of action for Dragmacidin G remains an area of active investigation, its demonstrated efficacy against clinically relevant pathogens warrants a closer look. Here, we compare its known antibacterial activity with that of established antibiotics, detail the experimental protocols required for target validation, and visualize the logical framework of this critical process in drug discovery.
Performance Comparison: Dragmacidin G vs. Alternative Antibiotics
The antibacterial target of Dragmacidin G has not yet been definitively validated. However, its activity against Gram-positive bacteria, including Staphylococcus aureus, has been confirmed. A recent 2024 study on the total synthesis of Dragmacidin G highlighted its antibacterial potential, noting that the presence of a bromine atom on the indole ring is important for its activity.[1][2]
In contrast, many conventional antibiotics operate through well-defined mechanisms. For the purpose of this guide, we will compare the known activity of Dragmacidin G with two major classes of antibiotics that target different fundamental cellular processes: Quinolones (DNA replication) and Oxazolidinones (protein synthesis).
Table 1: Comparison of Antibacterial Activity and Targets
| Compound / Class | Validated Target | Mechanism of Action | Antibacterial Spectrum | Reported MIC against S. aureus |
| Dragmacidin G | Not Validated | Under Investigation. The related Dragmacidin D is hypothesized to be a protein synthesis or ribonucleotide reductase inhibitor.[3] | Gram-positive (S. aureus) and Gram-negative (Salmonella Typhimurium efflux pump-deficient strains).[1][2] | Specific MIC values not detailed in recent synthesis reports, but activity is confirmed.[1][4] |
| Quinolones (e.g., Ciprofloxacin) | DNA Gyrase & Topoisomerase IV | Inhibit the ligase activity of topoisomerases, leading to DNA strand breaks and cell death.[5][6][7] | Broad-spectrum, including Gram-positive and Gram-negative bacteria.[6][8] | 0.5 µg/mL (for susceptible strains).[9] |
| Oxazolidinones (e.g., Linezolid) | 50S Ribosomal Subunit (23S rRNA) | Inhibit protein synthesis at the initiation phase by preventing the formation of the initiation complex.[10][11][12][13] | Primarily active against Gram-positive bacteria, including MRSA and VRE.[10] | 1-4 µg/mL. |
Experimental Protocols for Target Validation
Validating the target of a novel antibacterial agent like Dragmacidin G involves a multi-step process, starting with quantifying its activity and then employing biochemical and genetic methods to identify its molecular binding partner and confirm its role in cell death.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol: Broth Microdilution Method
-
Preparation: Prepare a 96-well microtiter plate. Dispense 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into each well.
-
Serial Dilution: Add 50 µL of the stock solution of Dragmacidin G (or comparator antibiotic) to the first well, creating a 1:2 dilution. Mix thoroughly and transfer 50 µL to the next well. Repeat this process across the plate to create a two-fold serial dilution series.
-
Inoculum Preparation: Prepare a bacterial suspension of S. aureus equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Inoculation: Add 50 µL of the bacterial inoculum to each well, bringing the total volume to 100 µL. Include a positive control well (bacteria, no drug) and a negative control well (broth only).
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).
Target Identification Protocol: Affinity-Based Proteomics
This method is used to "fish" for the molecular target of a compound from a complex mixture of cellular proteins.
-
Probe Synthesis: Synthesize a derivative of Dragmacidin G that incorporates a linker arm and a reactive group (e.g., an alkyne) for subsequent attachment to a solid support (e.g., azide-functionalized beads via "click chemistry").
-
Cell Lysate Preparation: Culture S. aureus to mid-log phase, harvest the cells, and lyse them using mechanical disruption (e.g., bead beating or sonication) in a non-denaturing buffer to obtain a whole-cell protein lysate.
-
Affinity Capture:
-
Immobilize the Dragmacidin G probe onto agarose or magnetic beads.
-
Incubate the protein lysate with the Dragmacidin G-beads to allow the target protein(s) to bind.
-
As a control, incubate a separate aliquot of the lysate with underivatized beads.
-
-
Washing: Wash the beads extensively with buffer to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins from the beads, typically by boiling in SDS-PAGE sample buffer.
-
Protein Identification: Separate the eluted proteins by SDS-PAGE. Excise the protein bands, perform in-gel trypsin digestion, and identify the proteins using mass spectrometry (LC-MS/MS). Proteins that are present in the Dragmacidin G sample but absent or significantly reduced in the control sample are considered potential binding partners.
Cytotoxicity Assay
This assay assesses the toxicity of the compound against mammalian cells to determine its selectivity for bacterial targets.
Protocol: MTT Assay
-
Cell Culture: Seed mammalian cells (e.g., HeLa or HEK293) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of Dragmacidin G in the appropriate cell culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader. The amount of color produced is proportional to the number of viable cells. The IC50 value (the concentration at which 50% of cell growth is inhibited) can then be calculated.
Visualizing the Validation Process
Understanding the workflow and logic behind target validation is crucial for drug development professionals. The following diagrams, rendered using Graphviz, illustrate these processes.
Caption: Experimental workflow for antibacterial target validation.
Caption: Logical framework for antibacterial target validation.
Caption: Signaling pathway for Quinolone antibiotics.
References
- 1. Total Synthesis of Dragmacidins G and H - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Marine Natural Compound Dragmacidin D Selectively Induces Apoptosis in Triple-Negative Breast Cancer Spheroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Anti-staphylococcus Antibiotics Interfere With the Transcription of Leucocidin ED Gene in Staphylococcus aureus Strain Newman [frontiersin.org]
- 10. Oxazolidinones: activity, mode of action, and mechanism of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanism of action of the oxazolidinone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanism of action of oxazolidinones: effects of linezolid and eperezolid on translation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Cytotoxicity of Dragmacidin G and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Dragmacidin G, a bis-indole alkaloid isolated from marine sponges, and its synthetic analogs have garnered significant interest in the scientific community for their potential as anticancer agents. This guide provides a comparative overview of the cytotoxic properties of Dragmacidin G and its closely related analogs, supported by available experimental data. Due to a lack of comprehensive comparative studies on a wide range of Dragmacidin G analogs, this guide synthesizes findings from research on individual Dragmacidin compounds to offer a broader understanding of their therapeutic potential.
I. Comparative Cytotoxicity Data
The cytotoxic activity of Dragmacidin G and its analog Dragmacidin D has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values from these studies are summarized below. It is important to note that direct comparisons between different studies should be made with caution due to variations in experimental conditions.
| Compound | Cancer Cell Line | Assay | IC50 / GI50 (µM) | Reference |
| Dragmacidin G | PANC-1 (Pancreatic) | Not Specified | 18 ± 0.4 | [1] |
| MIA PaCa-2 (Pancreatic) | Not Specified | 26 ± 1.4 | [1] | |
| BxPC-3 (Pancreatic) | Not Specified | 14 ± 1.4 | [1] | |
| ASPC-1 (Pancreatic) | Not Specified | 27 ± 0.8 | [1] | |
| Dragmacidin D | P388 (Murine Leukemia) | Not Specified | 2.6 | [2] |
| A549 (Human Lung Adenocarcinoma) | Not Specified | 8.3 | [2] | |
| MDA-MB-231 (Triple-Negative Breast Cancer Spheroids) | Caspase 3/7 Cleavage | 8 ± 1 | [2][3] | |
| MDA-MB-468 (Triple-Negative Breast Cancer Spheroids) | Caspase 3/7 Cleavage | 16 ± 0.6 | [2][3] | |
| MDA-MB-231 (Triple-Negative Breast Cancer 2D culture) | MTT Assay | >75 | [2][3] | |
| MDA-MB-468 (Triple-Negative Breast Cancer 2D culture) | MTT Assay | >75 | [2][3] |
II. Experimental Protocols
The following are detailed methodologies for common cytotoxicity assays used in the evaluation of compounds like Dragmacidin G and its analogs.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the Dragmacidin G analogs in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the compound solvent, e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. The plate may be placed on an orbital shaker for a few minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher is often used to subtract background absorbance.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting a dose-response curve.
III. Signaling Pathways and Experimental Workflows
Signaling Pathway of Dragmacidin-induced Cytotoxicity
Dragmacidin analogs, particularly Dragmacidin D, have been shown to exert their cytotoxic effects through the inhibition of protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A). These serine/threonine phosphatases are crucial regulators of numerous cellular processes, including cell cycle progression and apoptosis. Inhibition of PP1 and PP2A leads to the hyperphosphorylation of their substrate proteins, which can trigger cell cycle arrest and programmed cell death.
Caption: Inhibition of PP1 and PP2A by Dragmacidin G analogs.
Experimental Workflow for Cytotoxicity Screening
The general workflow for evaluating the cytotoxicity of Dragmacidin G analogs involves a series of steps from compound preparation to data analysis.
Caption: General workflow for cytotoxicity screening of analogs.
References
- 1. Induction of apoptosis on carcinoma cells by two synthetic cantharidin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Marine Natural Compound Dragmacidin D Selectively Induces Apoptosis in Triple-Negative Breast Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Marine Natural Compound Dragmacidin D Selectively Induces Apoptosis in Triple-Negative Breast Cancer Spheroids - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dragmacidin Alkaloids: A Comparative Guide to Structure-Activity Relationships
The dragmacidin family of marine alkaloids, primarily isolated from deep-water sponges of the genera Dragmacidon, Halicortex, and Spongosorites, has garnered significant attention in the scientific community for their diverse and potent biological activities. These bis-indole alkaloids exhibit a range of therapeutic potentials, including anticancer, antimicrobial, and antiviral effects. This guide provides a comparative analysis of the structure-activity relationships (SAR) within the dragmacidin family, supported by quantitative data, detailed experimental protocols, and visualizations of associated signaling pathways.
Key Structural Features and Biological Activities
The core structure of the dragmacidin family consists of two indole or substituted-indole moieties linked by a central heterocyclic core, which varies among the different members of the family. This central scaffold, along with substitutions on the indole rings, plays a crucial role in determining the biological activity profile and potency of these natural products.
Comparative Biological Activity of Dragmacidin Alkaloids
The following tables summarize the in vitro biological activities of key members of the dragmacidin family against various cancer cell lines, microbial strains, and viruses.
Table 1: Anticancer Activity of Dragmacidins
| Compound | Cancer Cell Line | Assay | Activity (IC₅₀) | Citation(s) |
| Dragmacidin D | P388 (Murine Leukemia) | Cytotoxicity | 2.6 µM | [1] |
| A549 (Human Lung Adenocarcinoma) | Cytotoxicity | 8.3 µM | [1] | |
| MDA-MB-231 (TNBC) | Caspase 3/7 Cleavage (3D Spheroid) | 8 ± 1 µM | ||
| MDA-MB-468 (TNBC) | Caspase 3/7 Cleavage (3D Spheroid) | 16 ± 0.6 µM | ||
| MDA-MB-231 (TNBC) | MTT (2D Monolayer) | >75 µM | ||
| MDA-MB-468 (TNBC) | MTT (2D Monolayer) | >75 µM | ||
| Dragmacidin G | PANC-1 (Human Pancreatic Carcinoma) | Cytotoxicity (72h) | 18 ± 0.4 μM | |
| MIA PaCa-2 (Human Pancreatic Carcinoma) | Cytotoxicity (72h) | 26 ± 1.4 μM | ||
| BxPC-3 (Human Pancreatic Adenocarcinoma) | Cytotoxicity (72h) | 14 ± 1.4 μM | ||
| ASPC-1 (Human Pancreatic Adenocarcinoma) | Cytotoxicity (72h) | 27 ± 0.8 μM |
TNBC: Triple-Negative Breast Cancer
Table 2: Antimicrobial Activity of Dragmacidins
| Compound | Microorganism | Activity (MIC) | Citation(s) |
| Dragmacidin D | Escherichia coli | 29 µM | [1] |
| Bacillus subtilis | 6 µM | [1] | |
| Pseudomonas aeruginosa | 117 µM | [1] | |
| Candida albicans | 29 µM | [1] | |
| Cryptococcus neoformans | 7 µM | [1] | |
| Dragmacidin G | Staphylococcus aureus | 1 µM | |
| Methicillin-resistant S. aureus (MRSA) | 1 µM | ||
| Mycobacterium tuberculosis | 21.0 μM |
Table 3: Antiviral Activity of Dragmacidins
| Compound | Virus | Activity (EC₅₀/MIC) | Citation(s) |
| Dragmacidin D | Feline Leukemia Virus (FeLV) | 11.7 µM (MIC) | [1] |
| Human Immunodeficiency Virus (HIV) | 0.91 µM (EC₅₀) | [1] | |
| Dragmacidin F | Herpes Simplex Virus-1 (HSV-1) | 95.8 µM (EC₅₀) | [2] |
| Human Immunodeficiency Virus-1 (HIV-1) | 0.91 µM (EC₅₀) | [2] |
Structure-Activity Relationship Insights
Analysis of the available data reveals several key SAR trends within the dragmacidin family:
-
The Central Core is a Key Determinant of Activity: The nature of the heterocyclic core linking the two indole moieties significantly influences the biological activity. For instance, the pyrazine-containing dragmacidin G exhibits potent activity against MRSA, a feature not prominently reported for other dragmacidins.
-
Substitution on the Indole Rings Modulates Potency: The presence and position of substituents, such as bromine atoms, on the indole rings can enhance activity. Studies on synthetic analogues of dragmacidin G and H have indicated that a bromine atom on the indole ring adjacent to the sulfide unit is important for increased antibacterial activity.
-
Three-Dimensional Structure and Conformation: The rigid, polycyclic structure of compounds like dragmacidin F , which is proposed to be derived from the cyclization of an oxidized form of dragmacidin D, leads to a distinct antiviral profile, with potent anti-HIV-1 activity. This highlights the importance of the overall three-dimensional shape of the molecule.
-
The Aminoimidazole Moiety: The presence of a polar aminoimidazole unit is a common feature in several dragmacidins, including dragmacidin D. This group is likely crucial for interactions with biological targets.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
MTT Cell Viability Assay
This colorimetric assay is used to assess cell viability by measuring the metabolic activity of mitochondria.
-
Cell Plating: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the dragmacidin analogues for a specified duration (e.g., 72 hours).
-
MTT Addition: Following treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Incubation: The plate is incubated to allow metabolically active cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The IC₅₀ value is then calculated as the concentration of the compound that reduces cell viability by 50%.
Caspase-3/7 Cleavage Assay
This assay quantifies the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
-
Cell Culture (3D Spheroids): Cancer cells are cultured in ultra-low attachment plates to form 3D spheroids.
-
Compound Treatment: The spheroids are treated with the test compounds for a defined period (e.g., 24 hours).
-
Lysis and Substrate Addition: A reagent containing a luminogenic substrate for caspase-3/7 is added to the wells. This reagent lyses the cells and releases the caspases.
-
Signal Generation: Active caspases cleave the substrate, leading to the generation of a luminescent signal.
-
Luminescence Measurement: The luminescence is measured using a luminometer. The intensity of the signal is proportional to the amount of caspase-3/7 activity.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution of Compounds: The dragmacidin compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions for microbial growth.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Signaling Pathway and Experimental Workflow Visualizations
Proposed Mechanism of Action: Histone Deacetylase (HDAC) Inhibition
Several studies suggest that the anticancer effects of certain dragmacidins may be mediated through the inhibition of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression of tumor suppressor genes. Inhibition of HDACs by dragmacidins would result in hyperacetylation of histones, a more relaxed chromatin structure, and the re-expression of these silenced genes, ultimately leading to cell cycle arrest and apoptosis.
References
Unveiling the Enigmatic Mechanism of Dragmacidin G: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Dragmacidin G, a marine-derived bis-indole alkaloid, has emerged as a compound of significant interest in oncology research due to its potent cytotoxic effects against various cancer cell lines, particularly pancreatic cancer. While its precise mechanism of action is still under active investigation, this guide provides a comprehensive overview of the current understanding of Dragmacidin G's bioactivity, drawing comparisons with its close analog, Dragmacidin D, to illuminate its potential therapeutic pathways.
Comparative Cytotoxicity of Dragmacidin Analogs
While specific IC50 values for Dragmacidin G against a wide panel of cell lines are not extensively documented in publicly available literature, its activity has been confirmed against pancreatic cancer cells. To provide a comparative context, the table below summarizes the cytotoxic activities of the closely related Dragmacidin D against different cancer cell lines. This data is extrapolated from studies on Dragmacidin D and serves as a predictive framework for Dragmacidin G's potential efficacy.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Assay Type | Reference |
| Dragmacidin D | MDA-MB-231 (spheroids) | Triple-Negative Breast Cancer | 8 ± 1 | Caspase 3/7 Cleavage | [1][2] |
| Dragmacidin D | MDA-MB-468 (spheroids) | Triple-Negative Breast Cancer | 16 ± 0.6 | Caspase 3/7 Cleavage | [1][2] |
| Dragmacidin D | P388 | Murine Leukemia | ~2.6 | Not Specified | [3] |
| Dragmacidin D | A549 | Human Lung Adenocarcinoma | ~8.3 | Not Specified | [3] |
Unraveling the Mechanism of Action: Insights from Dragmacidin D
Studies on Dragmacidin D provide valuable insights into the potential mechanisms through which Dragmacidin G may exert its anti-cancer effects. The primary hypothesized mechanisms include the induction of apoptosis and the inhibition of critical cellular processes.
Induction of Apoptosis
Dragmacidin D has been demonstrated to induce apoptosis in triple-negative breast cancer (TNBC) spheroids.[1][2] This programmed cell death is a crucial pathway for eliminating cancerous cells. The proposed apoptotic pathway for dragmacidins is illustrated below.
References
A Comparative Analysis of Synthetic Routes to the Marine Alkaloid Dragmacidin G and its Congeners
A comprehensive guide for researchers, scientists, and drug development professionals detailing the synthetic strategies towards the potent bis(indole) alkaloid Dragmacidin G and related compounds. This report outlines the first total synthesis of Dragmacidin G and contrasts it with established routes to Dragmacidins D, E, and F, providing a comparative overview of key chemical transformations, overall efficiency, and strategic innovations.
The dragmacidin family of marine alkaloids, isolated from deep-water sponges, has garnered significant attention from the scientific community due to their complex molecular architectures and promising biological activities, including potent inhibition of serine/threonine protein phosphatases and antimicrobial properties. Dragmacidin G, a unique member of this family, features a thioether linkage and a distinctive N-(2-mercaptoethyl)-guanidine side chain. The first and, to date, only total synthesis of Dragmacidin G was accomplished in 2024 by Yamazaki and coworkers. This guide provides a comparative analysis of this pioneering work alongside the synthetic strategies developed for the closely related Dragmacidins D, E, and F, highlighting the evolution of synthetic methodologies for this important class of natural products.
Comparative Overview of Synthetic Strategies
The synthesis of dragmacidin alkaloids presents several key challenges, including the construction of the sterically congested bis(indole)pyrazine core, the regioselective functionalization of the indole rings, and the installation of the often-sensitive side chains. The synthetic routes analyzed herein showcase a variety of strategic approaches to address these challenges.
The groundbreaking total synthesis of Dragmacidin G by Yamazaki et al. employs a convergent strategy centered around a key nucleophilic aromatic substitution (SNAAr) reaction to construct the central pyrazine ring.[1][2] This approach allows for the late-stage coupling of two complex indole fragments. A notable feature of this synthesis is the site-selective introduction of the thioether linkage and the careful manipulation of protecting groups to achieve the final guanidinylation.
In contrast, the total synthesis of Dragmacidin D by the Stoltz group utilizes a series of palladium-catalyzed Suzuki cross-coupling reactions to assemble the bis(indole)pyrazine core.[3][4][5][6][7][8] This strategy allows for a modular and convergent assembly of the key fragments. The synthesis is also notable for its investigation of thermal and electronic effects on the selectivity of the cross-coupling reactions.
The synthesis of Dragmacidin E by Feldman and coworkers features a Witkop photocyclization to construct the indole-spanning seven-membered ring, a hallmark of this particular family member.[9][10][11] The pyrazinone ring is then formed through a cyclodehydrative condensation, and the synthesis culminates in a late-stage guanidine installation.
The enantioselective total synthesis of (+)-Dragmacidin F by Garg, Caspi, and Stoltz showcases a palladium-mediated oxidative carbocyclization to form the [3.3.1] bicyclic core and a highly selective Suzuki coupling to build the carbon skeleton.[12][13][14][15] A late-stage Neber rearrangement is employed for the efficient installation of the aminoimidazole moiety.
Quantitative Comparison of Synthetic Routes
The following table summarizes the key quantitative metrics for the total syntheses of Dragmacidin G and its congeners, providing a clear comparison of their efficiencies.
| Natural Product | Key Strategy | Longest Linear Sequence (Steps) | Overall Yield (%) | Reference |
| Dragmacidin G | Nucleophilic Aromatic Substitution | 13 | 5.4 | Yamazaki et al. (2024)[1][2] |
| Dragmacidin D | Suzuki Cross-Coupling | 21 (in 3 parts) | Not explicitly stated | Stoltz et al. (2002)[3][4][5][6][7][8] |
| (±)-Dragmacidin E | Witkop Photocyclization | 25 | 0.25 | Feldman et al. (2013)[9] |
| (+)-Dragmacidin F | Pd-mediated Oxidative Carbocyclization | 25 (in 3 parts) | Not explicitly stated | Garg, Caspi, Stoltz (2004)[12][13][14][15] |
Visualizing the Synthetic Roadmaps
The following diagrams, generated using the DOT language, illustrate the logical flow and key strategic bond disconnections for the synthesis of Dragmacidin G and a comparative example, Dragmacidin D.
Detailed Experimental Protocols
This section provides a summary of the key experimental procedures for the synthesis of Dragmacidin G, extracted from the supporting information of the primary literature.
Key Experiment: Nucleophilic Aromatic Substitution for Pyrazine Core Formation (Yamazaki et al.)
Step: Coupling of 6-bromo-1-(triisopropylsilyl)-1H-indol-3-yl)(3,5-dimethoxypyrazin-2-yl)methanone with 5-bromo-1H-indole.
Procedure: To a solution of 6-bromo-1-(triisopropylsilyl)-1H-indol-3-yl)(3,5-dimethoxypyrazin-2-yl)methanone (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.1 M) under an argon atmosphere is added 5-bromo-1H-indole (1.2 eq) and cesium carbonate (Cs₂CO₃, 2.0 eq). The reaction mixture is stirred at 80 °C for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by silica gel column chromatography (hexane/ethyl acetate gradient) to afford the desired coupled product.
Conclusion
The first total synthesis of Dragmacidin G by Yamazaki and coworkers represents a significant achievement in the field of natural product synthesis. Their convergent approach, highlighted by a key SNAAr reaction, provides an efficient route to this complex marine alkaloid. Comparative analysis with the synthetic strategies for Dragmacidins D, E, and F reveals a diverse toolkit of reactions employed by synthetic chemists to tackle the challenges posed by this family of molecules. The palladium-catalyzed cross-coupling reactions championed by Stoltz, the photochemical cyclization utilized by Feldman, and the oxidative carbocyclization developed by Garg, Caspi, and Stoltz each offer unique advantages in constructing the intricate frameworks of these natural products. This comparative guide serves as a valuable resource for researchers in the field, providing both a high-level strategic overview and detailed experimental insights to inspire and inform future synthetic endeavors toward the dragmacidin alkaloids and other complex heterocyclic targets.
References
- 1. Total Synthesis of Dragmacidins G and H - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. synarchive.com [synarchive.com]
- 4. The first total synthesis of dragmacidin d - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 6. Dragmacidin D | Chem-Station Int. Ed. [en.chem-station.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Total Synthesis of (±)–Dragmacidin E: Problems Solved and Lessons Learned - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pure.psu.edu [pure.psu.edu]
- 12. The total synthesis of (+)-dragmacidin F - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [PDF] The total synthesis of (+)-dragmacidin F. | Semantic Scholar [semanticscholar.org]
- 14. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 15. synarchive.com [synarchive.com]
Benchmarking Dragmacidin G Against Standard Cancer Therapies: An Analysis of Available Preclinical Data
A comprehensive review of existing scientific literature reveals a notable absence of preclinical data on the anticancer activity of Dragmacidin G. As a result, a direct comparison of Dragmacidin G with standard cancer therapies is not currently feasible. While research into the synthesis of Dragmacidin G has been successful, its biological evaluation in the context of oncology is not yet publicly available.
The State of Research on Dragmacidin G
Recent studies have focused primarily on the total synthesis of Dragmacidin G and its sibling compound, Dragmacidin H. A 2024 publication detailed a successful methodology for their synthesis and proceeded to evaluate their antibacterial properties.[1] This research highlighted the potential of these marine alkaloids as antimicrobial agents but did not extend to an investigation of their efficacy against cancer cell lines.[1]
Our extensive search for preclinical studies, including in vitro and in vivo experiments, did not yield any published data on the mechanism of action, IC50 values, or tumor growth inhibition associated with Dragmacidin G in cancer models. This foundational information is a prerequisite for any meaningful benchmark against established therapeutic agents.
Insights from a Related Compound: Dragmacidin D
In contrast, a related marine natural product, Dragmacidin D, has undergone some preliminary investigation for its anticancer potential. It is crucial to emphasize that Dragmacidin D is a distinct molecule from Dragmacidin G, and its biological activities cannot be directly extrapolated. However, for informational purposes, the findings on Dragmacidin D are summarized below.
Recent research has shown that Dragmacidin D induces apoptosis in triple-negative breast cancer (TNBC) cells, specifically in 3D spheroid cultures which are considered more predictive of clinical efficacy.[2][3]
For illustrative purposes, the following table summarizes the available data on Dragmacidin D's activity against TNBC cell lines.
| Compound | Cell Line | Assay Type | IC50 Value | Treatment Duration | Reference |
| Dragmacidin D | MDA-MB-231 | Spheroid (Caspase 3/7) | 8 ± 1 µM | 24 hours | [2] |
| Dragmacidin D | MDA-MB-468 | Spheroid (Caspase 3/7) | 16 ± 0.6 µM | 24 hours | [2] |
| Dragmacidin D | MDA-MB-231 | 2D MTT | >75 µM | 72 hours | [2] |
| Dragmacidin D | MDA-MB-468 | 2D MTT | >75 µM | 72 hours | [2] |
Interestingly, Dragmacidin D demonstrated synergy when used in combination with paclitaxel, a standard chemotherapeutic agent for TNBC.[2] The hypothesized mechanism of action for Dragmacidin D involves the inhibition of protein synthesis or ribonucleotide reductase.[3]
Proposed Experimental Workflow for Future Benchmarking
Should data on Dragmacidin G's anticancer activity become available, a standard experimental workflow would be employed to benchmark it against standard therapies. The following diagram illustrates a typical process.
Caption: A generalized workflow for benchmarking a novel compound against standard cancer therapies.
Conclusion
At present, the scientific community awaits the publication of research detailing the anticancer properties of Dragmacidin G. Without this critical data, any comparison to standard cancer therapies would be purely speculative. Researchers and drug development professionals are encouraged to monitor emerging literature for future studies that may elucidate the potential of Dragmacidin G as an oncological agent. The promising, albeit distinct, findings for Dragmacidin D suggest that the broader family of dragmacidin alkaloids may warrant further investigation in cancer research.
References
- 1. Total Synthesis of Dragmacidins G and H - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Marine Natural Compound Dragmacidin D Selectively Induces Apoptosis in Triple-Negative Breast Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Marine Natural Compound Dragmacidin D Selectively Induces Apoptosis in Triple-Negative Breast Cancer Spheroids - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Mortatarin G
For researchers, scientists, and drug development professionals handling Mortatarin G, a prenylated flavonoid derived from mulberry leaves, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility.[1] Due to its classification as a hazardous substance—harmful if swallowed, in contact with skin, or if inhaled—stringent disposal protocols must be followed to mitigate risks to personnel and the environment.
Understanding the Hazard Profile of this compound
Before detailing the disposal process, it is essential to understand the chemical and toxicological properties of this compound that inform these procedures.
| Property | Value | Source |
| Chemical Formula | C25H28O6 | N/A |
| Molecular Weight | 424.49 g/mol | N/A |
| Physical State | Solid | N/A |
| Acute Toxicity | LD50 Oral - Mouse - 430 mg/kg | N/A |
| Hazards | Harmful if swallowed, in contact with skin, or if inhaled. | N/A |
| Incompatibilities | Strong oxidizing agents | N/A |
| Hazardous Decomposition Products | Carbon oxides, Nitrogen oxides (in case of fire) | N/A |
Step-by-Step Disposal Protocol for this compound
The following procedure outlines the necessary steps for the safe disposal of this compound and associated contaminated materials. This process should be conducted in accordance with all local, state, and federal regulations.
Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, personnel must be equipped with the appropriate PPE:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical goggles.
-
Lab Coat: A standard laboratory coat to prevent skin contact.
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator is necessary.
Waste Segregation and Collection
Proper segregation of waste is paramount to prevent accidental chemical reactions and to ensure compliant disposal.
-
Solid this compound Waste:
-
Collect pure this compound, or materials heavily contaminated with it, in a dedicated, clearly labeled hazardous waste container.
-
The container should be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, tight-fitting lid.
-
Label the container as "Hazardous Waste - this compound" and include the hazard pictograms for "Harmful/Irritant."
-
-
Contaminated Labware and Debris:
-
Disposable items such as gloves, weighing papers, and pipette tips that have come into contact with this compound should be placed in a separate, labeled hazardous waste bag or container.
-
Non-disposable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or acetone) three times. The rinsate must be collected and treated as hazardous liquid waste.
-
-
Liquid Waste (from decontamination):
-
Collect all solvent rinsate used for decontamination in a designated, labeled hazardous liquid waste container.
-
Do not mix this waste with other solvent waste streams unless they are compatible.
-
Waste Storage
All this compound hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) while awaiting pickup for disposal.
-
The SAA should be located at or near the point of generation.
-
Containers must be kept closed at all times, except when adding waste.
-
Store containers of this compound waste away from incompatible materials, particularly strong oxidizing agents.
Disposal
The final disposal of this compound waste must be handled by a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound down the drain or in the regular trash.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Ensure all waste containers are properly labeled and sealed before they are collected.
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the disposal process, the following workflow diagram illustrates the key steps and decision points.
Caption: Workflow for the safe disposal of this compound.
By adhering to these detailed procedures, laboratories can ensure the safe handling and disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.
References
Personal protective equipment for handling Mortatarin G
Disclaimer: Mortatarin G is a fictional compound created for illustrative purposes. The following information is a synthesized guide based on best practices for handling highly potent and hazardous chemicals in a research and development setting. Always refer to the specific Safety Data Sheet (SDS) for any chemical you handle.
Introduction to this compound
This compound is a potent, cytotoxic, and mutagenic compound under investigation for novel therapeutic applications. Due to its high potency and hazardous nature, strict adherence to safety protocols is mandatory to protect laboratory personnel and the environment. Exposure can occur through inhalation, dermal contact, or ingestion, with potential for serious health effects.[1][2]
Primary Hazards:
-
Toxicity: Highly toxic to cells.[3]
-
Mutagenicity: May cause genetic defects.[1]
-
Carcinogenicity: Suspected of causing cancer.[3]
-
Reproductive Toxicity: May damage fertility or the unborn child.[3]
Personal Protective Equipment (PPE)
A thorough risk assessment must be conducted before any handling of this compound.[4][5] The following PPE is the minimum requirement for handling this compound.
2.1 Standard Handling (Low-Dispersion Risk) This applies to tasks such as handling sealed containers or working with dilute solutions (<1 mg/mL) within a certified chemical fume hood.
| PPE Component | Specification | Rationale |
| Primary Gloves | Disposable Nitrile Gloves | Provides a primary barrier against incidental chemical contact.[5][6] |
| Secondary Gloves | Disposable Nitrile Gloves (over primary) | Double-gloving is necessary for added protection against potential breaches in the primary glove.[5] |
| Lab Coat | Disposable, solid-front, with tight cuffs | Protects skin and personal clothing from contamination.[4][7] |
| Eye Protection | Safety Goggles (ANSI Z87.1 rated) | Protects eyes from chemical splashes.[5][6] |
| Footwear | Closed-toe, non-perforated shoes | Prevents foot injuries from spills or dropped items.[8] |
2.2 High-Dispersion Risk Operations This applies to tasks such as weighing powdered this compound, preparing stock solutions, or any procedure with a risk of aerosolization. These tasks must be performed in a designated containment area.
| PPE Component | Specification | Rationale |
| Primary Gloves | Disposable Nitrile Gloves | Primary barrier for chemical contact.[5][6] |
| Secondary Gloves | Disposable Nitrile Gloves (over primary) | Provides an additional layer of protection.[5] |
| Body Protection | Disposable, full-body suit with hood | Ensures complete protection of skin and clothing from potent compound exposure. |
| Eye/Face Protection | Full-face shield over safety goggles | Protects against splashes and airborne particles.[4][5] |
| Respiratory Protection | N95 or higher-rated respirator | Required when working with powders or when engineering controls are insufficient to prevent inhalation exposure.[4][6] |
| Footwear | Designated chemical-resistant shoe covers | Prevents the spread of contamination outside the designated handling area. |
Operational Plan: Experimental Protocol for Stock Solution Preparation
This protocol outlines the steps for safely preparing a 10 mg/mL stock solution of this compound in DMSO.
3.1 Pre-Experiment Preparations
-
Designated Area: All work must be conducted within a certified chemical fume hood or a ventilated balance safety enclosure.[9]
-
PPE Adornment: Put on all required PPE for high-dispersion risk operations as detailed in the table above.
-
Spill Kit: Ensure a spill kit specifically for cytotoxic compounds is readily accessible.
-
Waste Containers: Prepare labeled, sealed waste containers for solid and liquid cytotoxic waste.[1]
3.2 Weighing and Solubilization Procedure
-
Decontamination: Wipe down the work surface and analytical balance with a 70% ethanol solution, followed by a 2% sodium hypochlorite solution, and then a final wipe with sterile water.
-
Tare Weigh Vessel: Place a tared weigh boat on the analytical balance inside the enclosure.
-
Aliquot Compound: Carefully transfer the required amount of this compound powder to the weigh boat using a designated spatula.
-
Record Mass: Securely close the primary container of this compound and record the exact mass.
-
Transfer: Carefully transfer the weighed powder to a sterile, labeled conical tube.
-
Solubilization: Using a calibrated pipette, add the calculated volume of DMSO to the conical tube.
-
Mixing: Cap the tube securely and vortex until the this compound is fully dissolved.
-
Storage: Store the stock solution in a clearly labeled, sealed container at the appropriate temperature, inside a secondary containment vessel.
3.3 Post-Experiment Cleanup
-
Surface Decontamination: Decontaminate all surfaces and equipment that came into contact with this compound using the same decontamination procedure as in step 3.2.1.
-
Waste Disposal: Dispose of all contaminated materials, including gloves, weigh boats, and pipette tips, in the designated cytotoxic waste container.[1][3]
-
PPE Removal: Remove PPE in the designated de-gowning area, ensuring no contact with skin. Dispose of all disposable items in the cytotoxic waste.
Disposal Plan
All waste contaminated with this compound is considered hazardous and must be disposed of according to institutional and regulatory guidelines.[10][11]
4.1 Waste Segregation and Collection
| Waste Type | Container | Disposal Procedure |
| Solid Waste | Labeled, leak-proof, puncture-resistant container with a purple lid.[3] | Includes gloves, gowns, pipette tips, and any other contaminated solid materials. The container must be sealed when not in use.[1] |
| Sharps Waste | Labeled, puncture-proof sharps container with a purple lid.[3] | Includes needles, syringes, and contaminated glass. The container should never be filled more than two-thirds full. |
| Liquid Waste | Labeled, leak-proof, chemical-resistant container. | Includes unused solutions and contaminated solvents. Do not mix with other chemical waste streams. |
4.2 Final Disposal
-
All this compound waste must be collected by a certified hazardous waste transporter.[3]
-
The final disposal method is typically high-temperature incineration.[2]
-
Never dispose of this compound waste in general laboratory trash or down the drain.
References
- 1. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 2. danielshealth.com [danielshealth.com]
- 3. sharpsmart.co.uk [sharpsmart.co.uk]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. youthfilter.com [youthfilter.com]
- 8. artsci.usu.edu [artsci.usu.edu]
- 9. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 10. safework.nsw.gov.au [safework.nsw.gov.au]
- 11. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
